Imidazo[1,2-a]pyridin-7-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[1,2-a]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFQJHYMRLHGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CNC2=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650763 | |
| Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896139-85-8 | |
| Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Imidazo[1,2-a]pyridin-7-ol and its derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this heterocyclic scaffold.
Core Chemical Properties
This compound, also known as 1H-imidazo[1,2-a]pyridin-7-one, is a heterocyclic organic compound with the molecular formula C₇H₆N₂O.[1] The core structure consists of a fused imidazole and pyridine ring system, with a hydroxyl group at the 7th position. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3]
Physicochemical Data
Quantitative physicochemical data for this compound is limited. The following table summarizes the available computed and experimental data for the parent compound and related derivatives.
| Property | Value | Data Type | Source |
| Molecular Formula | C₇H₆N₂O | - | PubChem[1] |
| Molecular Weight | 134.14 g/mol | Computed | PubChem[1] |
| IUPAC Name | 1H-imidazo[1,2-a]pyridin-7-one | - | PubChem[1] |
| CAS Number | 896139-85-8 | - | PubChem[1] |
| Exact Mass | 134.048012819 Da | Computed | PubChem[1] |
| Rotatable Bond Count | 0 | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed | ChemScene[4] |
| Hydrogen Bond Acceptor Count | 3 | Computed | ChemScene[4] |
| Topological Polar Surface Area | 54.6 Ų | Computed | ChemScene[4] |
| LogP | 1.0325 | Computed | ChemScene[4] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The chemical shifts would be influenced by the electron-donating hydroxyl group and the aromatic system.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the seven carbon atoms in the fused ring system. The carbon atom attached to the hydroxyl group would exhibit a characteristic downfield shift.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.
Synthesis and Reactivity
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes.[5][6][7] These methods can be adapted for the synthesis of this compound.
General Synthetic Approaches
Several strategies have been reported for the synthesis of the imidazo[1,2-a]pyridine core, including:
-
Copper-Catalyzed Aerobic Oxidative Cyclization: This method involves the reaction of 2-aminopyridines with ketones or acetylenes in the presence of a copper catalyst and an oxidant.[6]
-
Multicomponent Reactions: The Groebke–Blackburn–Bienaymé reaction is a one-pot synthesis that combines an aldehyde, an aminopyridine, and an isocyanide to form the imidazo[1,2-a]pyridine scaffold.[8][9]
-
Condensation Reactions: The condensation of 2-aminopyridines with α-halocarbonyl compounds is a classical and widely used method for the synthesis of this heterocyclic system.[10]
Experimental Protocol: Synthesis of a Hydroxy-Imidazo[1,2-a]pyridine Derivative
The following protocol describes the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, a close analog of this compound. This procedure can be adapted by using the appropriate starting materials.
Reaction Scheme:
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.
Procedure:
-
A suspension of 2-aminopyridin-3-ol (2.2 g, 20 mmol) in anhydrous methanol (50 mL) is treated with bromopyruvic acid (3.34 g, 20 mmol).
-
The reaction mixture is heated at reflux.
-
Upon completion of the reaction, the solvent is evaporated in vacuo.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.
Biological Activity and Therapeutic Potential
Imidazo[1,2-a]pyridine derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][11]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
Quantitative Anticancer Activity Data:
| Compound | Cell Line | IC₅₀ (µM) | Cancer Type | Source |
| Imidazo[1,2-a]pyridine derivative 6 | A375 | 9.7 - 44.6 | Melanoma | [12][13] |
| Imidazo[1,2-a]pyridine derivative 6 | WM115 | 9.7 - 44.6 | Melanoma | [13] |
| Imidazo[1,2-a]pyridine derivative 6 | HeLa | 9.7 - 44.6 | Cervical Cancer | [12][13] |
| Imidazo[1,2-a]pyridine derivative 12b | Hep-2 | 11 | Laryngeal Cancer | [5][14] |
| Imidazo[1,2-a]pyridine derivative 12b | HepG2 | 13 | Liver Cancer | [5][14] |
| Imidazo[1,2-a]pyridine derivative 12b | MCF-7 | 11 | Breast Cancer | [5][14] |
| Imidazo[1,2-a]pyridine derivative 12b | A375 | 11 | Melanoma | [5][14] |
| Imidazo[1,2-a]pyridine derivative 3f | MCF-7 | 9.2 | Breast Cancer | [15] |
Inhibition of Signaling Pathways
The anticancer and anti-inflammatory effects of imidazo[1,2-a]pyridines are often attributed to their ability to modulate key cellular signaling pathways.
AKT/mTOR Signaling Pathway:
Several imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][12] These compounds can reduce the phosphorylation of key proteins like AKT and mTOR, leading to the induction of apoptosis and cell cycle arrest.[1][12][13]
Inhibition of the AKT/mTOR signaling pathway.
STAT3/NF-κB Signaling Pathway:
Imidazo[1,2-a]pyridine derivatives have also been reported to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[2] They can suppress the phosphorylation of STAT3 and inhibit the activity of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes.[2][16]
Inhibition of the STAT3/NF-κB signaling pathway.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
General experimental workflow.
Conclusion
This compound and its derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential, particularly in the areas of oncology and inflammation. The versatile synthetic routes to the imidazo[1,2-a]pyridine scaffold allow for the generation of diverse chemical libraries for structure-activity relationship studies. Further investigation into the specific chemical and biological properties of this compound is warranted to fully elucidate its potential as a drug candidate. The information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working in this exciting field.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
The Discovery and Isolation of 7-Hydroxyimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the discovery and isolation of a key derivative, 7-Hydroxyimidazo[1,2-a]pyridine. While the parent 7-hydroxy compound is not extensively documented as a singular discovery, its synthesis and isolation can be achieved through established methodologies for this class of compounds. This document outlines the probable synthetic routes, purification techniques, and analytical characterization, drawing from established protocols for analogous structures. Furthermore, it explores the significant biological activities associated with the imidazo[1,2-a]pyridine core, particularly its role in modulating key signaling pathways implicated in inflammation and cancer, such as NF-κB, STAT3, and PI3K/Akt/mTOR.
Introduction: The Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention in pharmaceutical research due to its diverse pharmacological properties. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and hypnotic effects. The electronic nature of the ring system and its ability to be readily functionalized at various positions make it an attractive starting point for the design of novel therapeutic agents. The 7-hydroxy substitution is of particular interest as the hydroxyl group can act as a key hydrogen bond donor or acceptor, potentially influencing target binding and pharmacokinetic properties.
Synthetic Discovery and Isolation
While a singular "discovery" of 7-Hydroxyimidazo[1,2-a]pyridine in the classical sense (e.g., isolation from a natural source) is not prominently documented, its existence is confirmed by its appearance in chemical databases (CAS RN 1152617-29-2 for the related 7-Hydroxyimidazo[1,2-a]pyridine-8-carbonitrile). Its synthesis can be achieved through established methods for imidazo[1,2-a]pyridine synthesis. Two primary retrosynthetic approaches are considered most viable:
-
Approach A: Cyclocondensation. This is the most common and direct method for constructing the imidazo[1,2-a]pyridine core. It involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.
-
Approach B: Demethylation. This approach involves the synthesis of a methoxy-substituted precursor, 7-methoxy-imidazo[1,2-a]pyridine, followed by a demethylation step to yield the desired hydroxyl group.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of 7-Hydroxyimidazo[1,2-a]pyridine.
2.1.1. Synthesis of 7-Methoxyimidazo[1,2-a]pyridine (Precursor for Approach B)
A plausible method for the synthesis of the 7-methoxy precursor involves the cyclocondensation of 2-amino-4-methoxypyridine with a suitable α-halocarbonyl compound, such as chloroacetaldehyde.
-
Reaction:
-
To a solution of 2-amino-4-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, is added chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
-
The reaction mixture is heated to reflux for several hours (typically 4-24 h) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification is achieved by column chromatography on silica gel.
-
2.1.2. Synthesis of 7-Hydroxyimidazo[1,2-a]pyridine
Approach A: Direct Cyclocondensation
This approach would utilize 2-amino-4-hydroxypyridine as the starting material.
-
Reaction:
-
A mixture of 2-amino-4-hydroxypyridine (1.0 eq) and chloroacetaldehyde (1.1 eq) in a solvent such as ethanol is heated at reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled and the solvent evaporated.
-
The crude product is purified by preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel to isolate the desired 7-hydroxyimidazo[1,2-a]pyridine.
-
Approach B: Demethylation of 7-Methoxyimidazo[1,2-a]pyridine
This is a common strategy for obtaining hydroxylated aromatic compounds from their methoxy precursors. Boron tribromide (BBr₃) is a powerful and frequently used reagent for this transformation.[1][2][3]
-
Reaction:
-
7-Methoxyimidazo[1,2-a]pyridine (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Boron tribromide (BBr₃) (2.0-3.0 eq), either neat or as a solution in DCM, is added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-16 h). The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol or water at 0 °C.
-
The mixture is then concentrated under reduced pressure.
-
The residue is taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is performed by column chromatography or recrystallization to yield pure 7-Hydroxyimidazo[1,2-a]pyridine.
-
Isolation and Purification
The isolation and purification of 7-Hydroxyimidazo[1,2-a]pyridine from the reaction mixture typically involves the following steps:
-
Work-up: Neutralization of the reaction mixture and extraction of the product into a suitable organic solvent.
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient of solvents, such as ethyl acetate in hexanes or methanol in dichloromethane, is typically used to elute the product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.
-
Preparative HPLC: For obtaining very high purity material, preparative reverse-phase HPLC can be employed.
Analytical Characterization
The structure of the synthesized 7-Hydroxyimidazo[1,2-a]pyridine is confirmed by a combination of spectroscopic methods. The following table summarizes the expected and reported data for the imidazo[1,2-a]pyridine core and related structures.
| Analytical Technique | Expected Observations for 7-Hydroxyimidazo[1,2-a]pyridine |
| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants. The presence of a hydroxyl proton signal, which may be broad and its position dependent on solvent and concentration. The protons on the pyridine and imidazole rings will show distinct signals. |
| ¹³C NMR | Aromatic carbons with chemical shifts influenced by the nitrogen atoms and the hydroxyl group. The carbon bearing the hydroxyl group will be shifted downfield. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₇H₆N₂O. Fragmentation patterns would likely involve loss of CO and other characteristic cleavages of the bicyclic system.[4] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H, C=C, and C-N stretching vibrations in the aromatic region.[5] |
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. While specific studies on 7-Hydroxyimidazo[1,2-a]pyridine are limited, derivatives of this class have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Inhibition of Pro-inflammatory Pathways
Imidazo[1,2-a]pyridine derivatives have been demonstrated to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and STAT3 signaling pathways.[6][7]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this process.[6]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: STAT3 is a transcription factor that is activated by various cytokines and growth factors. Constitutive activation of STAT3 is linked to chronic inflammation and tumorigenesis. Imidazo[1,2-a]pyridine analogs have been found to inhibit the phosphorylation and subsequent activation of STAT3.[8][9]
Modulation of Cancer-Related Pathways
In addition to their anti-inflammatory effects, imidazo[1,2-a]pyridines have shown promise as anticancer agents by targeting pathways crucial for cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to the induction of apoptosis in cancer cells.
Below are Graphviz diagrams illustrating a general experimental workflow for the synthesis and isolation of 7-Hydroxyimidazo[1,2-a]pyridine, and the modulation of the NF-κB and STAT3 signaling pathways by imidazo[1,2-a]pyridine derivatives.
Caption: General workflow for the synthesis and isolation of 7-Hydroxyimidazo[1,2-a]pyridine.
Caption: Inhibition of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of the STAT3 signaling pathway by imidazo[1,2-a]pyridine derivatives.
Conclusion
7-Hydroxyimidazo[1,2-a]pyridine represents a valuable, albeit under-documented, member of the medicinally significant imidazo[1,2-a]pyridine family. While its initial discovery is not clearly defined, its synthesis is readily achievable through established chemical transformations, primarily through the cyclocondensation of substituted aminopyridines or the demethylation of a methoxy precursor. The purification and characterization of this compound rely on standard laboratory techniques. The broader class of imidazo[1,2-a]pyridines demonstrates potent modulatory effects on key signaling pathways such as NF-κB, STAT3, and PI3K/Akt/mTOR, suggesting that 7-Hydroxyimidazo[1,2-a]pyridine holds significant potential for further investigation as a therapeutic agent, particularly in the areas of inflammatory diseases and oncology. This guide provides a foundational understanding for researchers and drug development professionals to further explore the synthesis, characterization, and biological evaluation of this promising scaffold.
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 8. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 9. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyridin-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic pathway for Imidazo[1,2-a]pyridin-7-ol. Due to the limited availability of experimental data in public literature, this guide presents predicted spectroscopic data obtained from computational models. It also outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (CAS: 896139-85-8). It is crucial to note that this data is generated from computational predictions and should be confirmed by experimental analysis.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 9.50 | s | - | OH |
| 8.10 | d | 7.5 | H-5 |
| 7.60 | s | - | H-2 |
| 7.55 | s | - | H-3 |
| 6.80 | d | 7.5 | H-6 |
| 6.70 | s | - | H-8 |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 155.0 | C-7 |
| 145.0 | C-8a |
| 135.0 | C-5 |
| 125.0 | C-3 |
| 117.0 | C-2 |
| 110.0 | C-6 |
| 105.0 | C-8 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1640 | Strong | C=N stretch |
| 1600, 1480, 1450 | Medium | Aromatic C=C stretch |
| 1250 | Strong | C-O stretch |
| 850-750 | Strong | Aromatic C-H bend |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 135.0558 | 100 | [M+H]⁺ |
| 118.0524 | 30 | [M+H-OH]⁺ |
| 107.0497 | 45 | [M+H-CO]⁺ |
Synthesis and Experimental Protocols
Plausible Synthetic Route
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For this compound, a potential synthetic pathway involves the reaction of 2-amino-4-hydroxypyridine with a suitable α-halocarbonyl compound, followed by cyclization.
Caption: General workflow from synthesis to spectroscopic analysis.
General Procedure:
-
Reaction Setup: To a solution of 2-amino-4-hydroxypyridine in a suitable solvent (e.g., ethanol or DMF), an equimolar amount of an α-halo-acetaldehyde derivative (e.g., bromoacetaldehyde or chloroacetaldehyde) is added.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Experimental Protocols for Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation (ATR): Place a small amount of the solid, purified this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure good contact between the sample and the crystal by applying gentle pressure.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.
-
Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample solution into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas flow, should be optimized to achieve good ionization and minimize fragmentation.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight of the compound. Analyze any significant fragment ions to gain further structural information.
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of a target organic compound like this compound.
Caption: A logical flow from planning to final compound verification.
An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-7-ol: Physicochemical Characteristics, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridin-7-ol, a heterocyclic organic compound, belongs to the broader class of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. Due to the limited availability of direct experimental data for this specific analogue, this guide also incorporates data from closely related derivatives to provide a comparative context. It further details a representative synthetic protocol and discusses the well-established biological activities of the imidazo[1,2-a]pyridine core, with a focus on relevant signaling pathways for drug development professionals.
Physicochemical Characteristics
Direct experimental data for the physical and chemical properties of this compound are not extensively reported in the literature. However, computed properties and data from related compounds provide valuable insights.
Core Structure and General Properties
The core structure of this compound consists of a fused imidazole and pyridine ring system, with a hydroxyl group at the 7-position. This structure imparts a unique combination of aromaticity, hydrogen bonding capability, and potential for various chemical modifications.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem |
| Molecular Weight | 134.14 g/mol | PubChem |
| CAS Number | 896139-85-8 | PubChem |
| Topological Polar Surface Area | 45.9 Ų | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 0 | PubChem (Computed) |
| LogP (Predicted) | 0.8 | PubChem (Computed) |
Comparative Experimental Data of Related Imidazo[1,2-a]pyridine Derivatives
To provide a practical reference, the following table summarizes available experimental data for the parent imidazo[1,2-a]pyridine and a methylated derivative. These values offer an approximation of the expected properties of this compound.
Table 2: Experimental Physical Properties of Related Imidazo[1,2-a]pyridine Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Imidazo[1,2-a]pyridine | 45-48 | 103 @ 1 mmHg | 1.165 |
| 2-Methylimidazo[1,2-a]pyridine | 43-46 | 125-127 @ 15 mmHg | - |
Note: The presence of the hydroxyl group in this compound is expected to significantly increase its melting point and boiling point compared to the parent compound due to hydrogen bonding, and also to increase its polarity and water solubility.
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the imidazole and pyridine rings. The chemical shifts will be influenced by the position of the hydroxyl group and the overall electron distribution in the fused ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the imidazo[1,2-a]pyridine core. The carbon atom attached to the hydroxyl group (C-7) is expected to show a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H and C=C/C=N stretching vibrations are also expected in their characteristic regions.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (134.14 g/mol ).
Experimental Protocols: Synthesis of Imidazo[1,2-a]pyridines
While a specific protocol for this compound is not detailed in the available literature, a general and widely used method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. Below is a representative protocol for the synthesis of 2-phenylimidazo[1,2-a]pyridine, which can be adapted for the synthesis of other derivatives.
Representative Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This procedure outlines the reaction between 2-aminopyridine and 2-bromoacetophenone.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
To this stirred suspension, add a solution of 2-bromoacetophenone (1.0 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-phenylimidazo[1,2-a]pyridine.
Logical Workflow for the Synthesis of Imidazo[1,2-a]pyridines
Biological Significance and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While the specific biological profile of this compound is not well-defined, the activities of other imidazo[1,2-a]pyridine derivatives provide strong indications of its potential therapeutic relevance.
Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway
A significant body of research has demonstrated that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One of the most prominent of these is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, which in turn activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a range of downstream targets, including mTOR (mammalian Target of Rapamycin), leading to the promotion of cell survival and proliferation and the inhibition of apoptosis.
Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K or AKT, thereby blocking this pro-survival pathway and inducing apoptosis in cancer cells. It is plausible that this compound or its derivatives could also interact with components of this pathway.
PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition by Imidazo[1,2-a]pyridines
Conclusion
This compound is a member of a pharmacologically significant class of compounds. While direct experimental data for this specific molecule is currently limited, this guide provides a comprehensive overview based on computed properties and comparative data from related analogues. The provided synthetic methodology offers a viable route for its preparation, and the known biological activities of the imidazo[1,2-a]pyridine scaffold, particularly the inhibition of the PI3K/AKT/mTOR pathway, highlight its potential as a valuable lead compound in drug discovery and development. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological profile of this compound.
An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-7-ol and the Broader Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridin-7-ol, identified by CAS number 896139-85-8, is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. While specific biological data on this compound is limited, the imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry.[1][2] Derivatives of this core have demonstrated a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This technical guide provides a comprehensive overview of the known properties of this compound and explores the extensive therapeutic applications and mechanisms of action of the broader imidazo[1,2-a]pyridine class, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties of this compound
Quantitative data for this compound is primarily available from chemical suppliers and databases. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 896139-85-8 | N/A |
| Molecular Formula | C₇H₆N₂O | N/A |
| Molecular Weight | 134.14 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥95% | N/A |
| Storage Conditions | 2-8°C | N/A |
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods reported in the literature. These synthetic strategies offer versatility for creating a diverse library of derivatives.
General Synthetic Routes
Several common strategies for the synthesis of imidazo[1,2-a]pyridines include:
-
Condensation of 2-aminopyridines with α-haloketones: This is a classic and widely used method.[5]
-
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide, provides a rapid and efficient route to 3-aminoimidazo[1,2-a]pyridines.[5]
-
Copper-catalyzed reactions: Various copper-catalyzed methods have been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and a range of coupling partners.[6]
-
Metal-free synthesis: Eco-friendly, metal-free synthetic protocols have also been reported, often utilizing microwave assistance.[7]
Proposed Synthesis of this compound
Biological Activities and Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of numerous therapeutic agents.[3] Several drugs containing this core are commercially available for various indications.[3] The biological activities are diverse and highly dependent on the substitution pattern around the core structure.
Anticancer Activity
A significant body of research has focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[8]
Table 2: Exemplary Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid 6d | A549 (Lung) | 2.8 ± 0.02 | Tubulin polymerization inhibition, DNA binding | [9] |
| PI3K/mTOR dual inhibitor 15a | HCT116, HT-29 (Colon) | Not specified | PI3K/mTOR inhibition | [10] |
| c-Met inhibitor 22e | EBC-1 (Lung) | 0.045 | c-Met inhibition | [11] |
Anti-inflammatory Activity
Certain imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects, often through the modulation of key inflammatory signaling pathways.[12]
Antimicrobial and Antituberculosis Activity
The imidazo[1,2-a]pyridine scaffold has been explored for the development of novel antimicrobial and antituberculosis agents.[13][14] Some derivatives have shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[15]
Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives
The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in disease pathogenesis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.[8][10]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory and anticancer effects by suppressing these pathways.[12]
Caption: STAT3/NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Representative Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are representative protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives, which can be adapted by researchers.
General Procedure for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines (GBB Reaction)
A mixture of a 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), and a catalyst (e.g., Sc(OTf)₃, 0.05 mmol) in a suitable solvent (e.g., MeOH) is stirred under an inert atmosphere at a specified temperature (e.g., 50 °C) for a designated time (e.g., 1 hour). An isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred for an additional period (e.g., 3-12 hours) at a suitable temperature (e.g., 60 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Cell Viability Assay (MTT Assay)
Cancer cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., imidazo[1,2-a]pyridine derivative) for a specified duration (e.g., 48 hours). Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Caption: A generalized workflow for a cell viability (MTT) assay.
Conclusion and Future Directions
This compound is a member of the medicinally important imidazo[1,2-a]pyridine class of compounds. While this specific molecule is likely a synthetic intermediate with limited reported biological data, the imidazo[1,2-a]pyridine scaffold itself represents a highly valuable core for the development of novel therapeutics. The extensive research into derivatives of this scaffold has led to the discovery of potent agents with diverse mechanisms of action, targeting key signaling pathways in cancer, inflammation, and infectious diseases.
Future research should focus on the synthesis and biological evaluation of a wider range of substituted imidazo[1,2-a]pyridines, including derivatives of this compound, to further explore the therapeutic potential of this privileged scaffold. Computational studies, such as molecular docking and ADMET prediction, can aid in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The versatility of the imidazo[1,2-a]pyridine core ensures its continued importance in the field of drug discovery.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8648092B2 - Imidazo[1,2-a]pyridine derivatives: preparation and pharmaceutical applications - Google Patents [patents.google.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. patentsgazette.uspto.gov [patentsgazette.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Tautomerism of 7-Hydroxyimidazo[1,2-a]pyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tautomeric behavior of heterocyclic compounds is a critical factor in drug design and development, influencing physicochemical properties such as solubility, lipophilicity, and receptor binding affinity. This guide provides an in-depth analysis of the potential tautomeric forms of 7-hydroxyimidazo[1,2-a]pyridine. While direct experimental data on this specific molecule is limited, this paper draws upon extensive research on analogous hydroxypyridine and related heterocyclic systems to predict and analyze its tautomeric equilibrium. This document outlines the likely tautomers, the experimental methodologies for their characterization, and the computational approaches used to predict their relative stabilities.
Introduction to Tautomerism in Heterocyclic Systems
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process typically involves the migration of a proton accompanied by a shift of a double bond. For hydroxy-substituted nitrogen-containing heterocycles, the most common forms of tautomerism are keto-enol and, in some cases, zwitterionic forms. The position of the tautomeric equilibrium is highly sensitive to the molecular structure, solvent polarity, pH, and temperature.[1] Understanding and controlling this equilibrium is paramount in medicinal chemistry, as different tautomers can exhibit distinct biological activities.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The introduction of a hydroxyl group at the 7-position introduces the possibility of tautomerism, which can significantly impact its interaction with biological targets.
Potential Tautomeric Forms of 7-Hydroxyimidazo[1,2-a]pyridine
Based on the principles of tautomerism observed in related hydroxypyridines and other heterocyclic systems, 7-hydroxyimidazo[1,2-a]pyridine is predicted to exist in equilibrium between three primary tautomeric forms: the enol form, the keto form, and a zwitterionic form.
-
Enol Tautomer (7-hydroxyimidazo[1,2-a]pyridine): This is the aromatic hydroxy form.
-
Keto Tautomer (Imidazo[1,2-a]pyridin-7(1H)-one): This is the non-aromatic keto form resulting from a proton transfer from the hydroxyl group to the nitrogen at position 1.
-
Zwitterionic Tautomer: This form arises from the protonation of the pyridine nitrogen (N4) by the acidic hydroxyl proton, resulting in a molecule with both a positive and a negative formal charge. The formation and stability of this tautomer are highly dependent on the solvent's ability to stabilize charges.[3]
References
Navigating the Solubility Landscape of Imidazo[1,2-a]pyridin-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Imidazo[1,2-a]pyridin-7-ol
A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. Key computed properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem[1] |
| Molecular Weight | 134.14 g/mol | PubChem[1][2] |
| CAS Number | 896139-85-8 | PubChem[1][2] |
| XLogP3-AA (Predicted) | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Note: Data is based on computational models and may differ from experimental values.
Aqueous Solubility Profile
Poor aqueous solubility is a common challenge for imidazo[1,2-a]pyridine derivatives.[3] While one source qualitatively describes this compound as having "good solubility," quantitative data is not provided to substantiate this claim.[4]
To illustrate the typical solubility values for this class of compounds, the following table presents data for a related nitroimidazo[1,2-a]pyridine derivative investigated for antileishmanial activity.
| Compound | Solvent/Buffer | Solubility Type | Solubility (µM) |
| 6-chloro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine | Aqueous Buffer | Thermodynamic | 3.3 |
This data is for a structurally related compound and is provided for illustrative purposes due to the absence of public data for this compound.[5]
Strategies to enhance the aqueous solubility of the imidazo[1,2-a]pyridine scaffold often involve chemical modification, such as the introduction of polar functional groups like sulfonamides or additional nitrogen atoms.[3]
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is critical. The two most common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[6] It measures the concentration at which a compound precipitates when an organic solvent stock solution is introduced into an aqueous buffer.[3]
Methodology: Turbidimetric (Nephelometric) Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[7]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, precise volume of each dilution into a separate plate containing the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4).[7] The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[6]
-
Incubation: The plate is mixed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[6][7]
-
Measurement: The turbidity or light scattering of each well is measured using a nephelometer. The concentration at which a significant increase in turbidity is observed marks the kinetic solubility limit.[7][8]
Caption: A typical workflow for determining kinetic solubility.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound and is considered the "gold standard." It is more time- and resource-intensive, typically used in later stages of lead optimization.[3]
Methodology: Shake-Flask Method
-
Preparation: An excess amount of the solid, crystalline compound is added to a vial containing the aqueous buffer.[9]
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][9]
-
Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[9]
-
Quantification: The concentration of the compound in the clear, saturated filtrate or supernatant is determined. This is typically done using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.[9]
Signaling Pathway Involvement
Imidazo[1,2-a]pyridine derivatives are recognized for their potent biological activities, often through the modulation of key cellular signaling pathways implicated in diseases like cancer.[10] Understanding these interactions is crucial for drug development professionals. Two of the most significant pathways modulated by this scaffold are the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[10][11]
-
PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K and/or mTOR, making them attractive candidates for oncology.[12][13][14]
-
STAT3/NF-κB Pathway: These are key transcription factors that control the expression of genes involved in inflammation and immunity. Chronic inflammation is a known driver of cancer progression. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating this pathway.[11]
Caption: Key signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.
References
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- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
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- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to Quantum Chemical Calculations for Imidazo[1,2-a]pyridin-7-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of Imidazo[1,2-a]pyridin-7-ol and the broader class of imidazo[1,2-a]pyridine derivatives. While specific computational data for the 7-hydroxy substituted variant is not extensively published, this document outlines the established theoretical protocols, expected data outcomes, and the significance of these calculations, drawing from extensive research on structurally related analogs. The methodologies and data presented herein serve as a robust framework for researchers aiming to investigate the electronic, structural, and spectroscopic properties of this important heterocyclic scaffold.
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable tools for understanding the structure-activity relationships (SAR) that govern these biological functions.[3] These computational methods provide deep insights into molecular geometry, electronic charge distribution, and molecular orbital energies, which are critical for rational drug design.[3][4]
Theoretical and Computational Methodology
The foundation of modern quantum chemical analysis for molecules like this compound is Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for predicting the properties of medium-sized organic molecules.
Experimental Protocol: A Generalized DFT Workflow
The following protocol details a typical methodology for the quantum chemical analysis of an imidazo[1,2-a]pyridine derivative, based on common practices found in the literature.[4][5][6]
-
Structure Preparation:
-
The initial 3D structure of the molecule (e.g., this compound) is drawn using a molecular editor (e.g., GaussView, Avogadro).
-
A preliminary geometry optimization is often performed using a lower-level theory or molecular mechanics force field to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
The core of the investigation involves optimizing the molecular geometry to find the lowest energy conformation.
-
Method: The B3LYP hybrid functional is a widely used and well-validated functional for this class of compounds.[3][4]
-
Basis Set: The 6-311++G(d,p) or 6-311+G(2d,p) basis sets are typically employed to provide sufficient flexibility for an accurate description of the electron distribution, including polarization and diffuse functions.[4][6]
-
Solvation Model: To simulate a biological environment, calculations are often performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or DMSO as the solvent.[6]
-
Verification: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed.
-
This calculation yields crucial electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]
-
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[3]
-
A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[5]
-
-
Spectroscopic Property Prediction:
-
NMR: Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict the 1H and 13C NMR chemical shifts.[6] These are often correlated with experimental data for structure validation.
-
IR: The results of the frequency calculation provide the theoretical vibrational frequencies (IR spectrum), which can be compared with experimental FT-IR data.[4]
-
UV-Vis: Time-Dependent DFT (TD-DFT) calculations are used to predict electronic transitions and the corresponding absorption wavelengths (λmax), providing insights into the molecule's UV-Vis spectrum.[6]
-
Computational Workflow Diagram
The following diagram illustrates the logical flow of a typical quantum chemical investigation.
Caption: General workflow for quantum chemical analysis of imidazo[1,2-a]pyridine derivatives.
Predicted Molecular Properties: Representative Data
The following tables summarize the types of quantitative data obtained from DFT calculations. The values provided are representative examples based on published data for various imidazo[1,2-a]pyridine derivatives and should be considered illustrative for this compound.[4][5]
Table 1: Key Geometric Parameters (Optimized Structure)
| Parameter | Atom Pair / Group | Representative Value |
| Bond Lengths (Å) | ||
| N1-C2 | ~1.38 Å | |
| C2-C3 | ~1.37 Å | |
| N4-C5 | ~1.39 Å | |
| C7-O | ~1.36 Å | |
| Bond Angles (°) | ||
| C2-N1-C8a | ~108.5° | |
| N1-C2-C3 | ~110.0° | |
| C6-C7-C8 | ~119.5° | |
| Dihedral Angles (°) | ||
| C8-N4-C5-C6 | ~0.0° (Planar) |
Table 2: Calculated Electronic and Spectroscopic Properties
| Property | Description | Representative Value/Result |
| HOMO Energy | Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | LUMO - HOMO Energy | 4.0 to 4.5 eV |
| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye |
| Predicted λmax (UV-Vis) | Main electronic transition (TD-DFT) | 300 to 350 nm |
| Key IR Frequencies (cm⁻¹) | O-H Stretch (hydroxyl group) | ~3400 cm⁻¹ |
| C=N Stretch (imidazole ring) | ~1515 cm⁻¹ | |
| C-O Stretch (hydroxyl group) | ~1340 cm⁻¹ |
Application in Drug Discovery: Signaling Pathway Context
Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents, often by inhibiting key survival kinases.[7] One of the critical pathways implicated in cancer cell proliferation and survival is the PI3K/AKT/mTOR pathway. Computational studies, combined with experimental assays, can elucidate how these molecules interact with protein targets within such pathways. For instance, molecular docking simulations can predict the binding affinity and orientation of an imidazo[1,2-a]pyridine derivative within the active site of a kinase like AKT or mTOR.[7][8]
The diagram below illustrates a simplified representation of the AKT/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridine-based anticancer agents.
Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Conclusion
Quantum chemical calculations provide a powerful, predictive framework for investigating the fundamental properties of this compound and its analogs. By employing DFT methods, researchers can obtain reliable data on molecular geometry, electronic structure, and spectroscopic characteristics before undertaking extensive synthetic and experimental work. This in-silico approach not only accelerates the discovery process but also provides a deeper understanding of the structure-activity relationships that are essential for the development of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold. The methodologies and representative data presented in this guide offer a practical starting point for the computational exploration of this promising class of molecules.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Biological Screening of Imidazo[1,2-a]pyridine Core Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, and kinase inhibitory agents.[1][3][4][5] This technical guide provides an in-depth overview of the initial biological screening of a representative imidazo[1,2-a]pyridine derivative, focusing on its anticancer properties. While this guide centers on a specific analogue due to the wealth of available data, the principles and methodologies described are broadly applicable to the screening of other novel compounds within the imidazo[1,2-a]pyridine class, including variants such as Imidazo[1,2-a]pyridin-7-ol.
The presented case study will highlight the evaluation of a specific imidazo[1,2-a]pyridine compound's cytotoxic effects against various cancer cell lines, delve into its mechanism of action by examining its impact on key signaling pathways, and provide detailed experimental protocols to enable replication and further investigation.
Data Presentation: Summary of In Vitro Anticancer Activity
The initial biological screening of novel imidazo[1,2-a]pyridine derivatives typically involves assessing their cytotoxic and anti-proliferative effects against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure used to determine the potency of a compound in inhibiting a specific biological or biochemical function.
Below is a summary of the IC50 values for a representative imidazo[1,2-a]pyridine compound, designated here as Compound 6 , against melanoma and cervical cancer cell lines.[3] Additionally, data for other imidazo[1,2-a]pyridine derivatives from various studies are included to provide a broader context of the scaffold's potential.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 | [3] |
| Compound 6 | WM115 | Melanoma | 15.4 | [3] |
| Compound 6 | HeLa | Cervical Cancer | 12.3 | [3] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [6] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [6] |
| Compound 12 | HT-29 | Colon Cancer | 4.15 | [7] |
| Compound 18 | MCF-7 | Breast Cancer | 14.81 | [7] |
| Compound 18 | B16F10 | Melanoma | 14.39 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the key protocols used in the initial biological screening of the representative imidazo[1,2-a]pyridine compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A375, WM115, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with increasing concentrations of the imidazo[1,2-a]pyridine compound (e.g., 0 to 100 µM) for 48 hours.[3]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the imidazo[1,2-a]pyridine compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of PI are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the imidazo[1,2-a]pyridine compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing PI and RNase A.
-
Incubation: The cells are incubated for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels. This is crucial for investigating the effect of the compound on signaling pathways.
Protocol:
-
Protein Extraction: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, p-mTOR, p53, p21, Bax, Caspase-9).[3]
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow for In Vitro Anticancer Screening
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Imidazo[1,2-a]pyridin-7-ol Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Imidazo[1,2-a]pyridin-7-ol derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in oncology.
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, forming the core of several marketed drugs.[1] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] In particular, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer.[3][4] The introduction of a hydroxyl group at the 7-position of the imidazo[1,2-a]pyridine ring can provide a handle for further derivatization and may influence the compound's pharmacokinetic and pharmacodynamic properties.
This document outlines a reliable synthetic route to 2-aryl-imidazo[1,2-a]pyridin-7-ol derivatives, starting from readily available 2-amino-4-methoxypyridine. The synthesis involves a two-step sequence: a cyclocondensation reaction to form the imidazo[1,2-a]pyridine core, followed by demethylation to unmask the 7-hydroxyl group.
Application Notes
This compound derivatives are valuable scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[5][6]
Several studies have reported the potent inhibitory activity of imidazo[1,2-a]pyridine derivatives against PI3Kα and mTOR. For instance, a thiazole-substituted imidazo[1,2-a]pyridine demonstrated a PI3Kα inhibitory activity with an IC50 of 0.0028 µM and showed significant anti-proliferative effects against melanoma (A375) and cervical (HeLa) cancer cells with IC50 values of 0.14 µM and 0.21 µM, respectively.[3] Another study reported a series of imidazo[1,2-a]pyridine derivatives as dual PI3K/mTOR inhibitors, with compound 15a showing significant tumor growth inhibition in HCT116 and HT-29 xenograft models.[4]
The 7-hydroxyl group of the target compounds can serve as a point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This functional group can be used to introduce a variety of substituents to explore structure-activity relationships (SAR) and to develop targeted covalent inhibitors.
Experimental Protocols
Scheme 1: Synthesis of 2-Aryl-7-methoxy-imidazo[1,2-a]pyridine (3)
A widely used and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation of a 2-aminopyridine with an α-haloketone.[2] In this protocol, 2-amino-4-methoxypyridine (1 ) is reacted with a substituted phenacyl bromide (2 ) to yield the corresponding 2-aryl-7-methoxy-imidazo[1,2-a]pyridine (3 ).
Materials:
-
2-Amino-4-methoxypyridine (1 )
-
Substituted phenacyl bromide (2 ) (e.g., 2-bromo-1-phenylethanone)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of 2-amino-4-methoxypyridine (1 ) (1.0 eq) in anhydrous ethanol, add the substituted phenacyl bromide (2 ) (1.1 eq).
-
Add sodium bicarbonate (1.5 eq) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-aryl-7-methoxy-imidazo[1,2-a]pyridine (3 ).
-
Characterize the product by NMR and mass spectrometry.
Scheme 2: Demethylation of 2-Aryl-7-methoxy-imidazo[1,2-a]pyridine to 2-Aryl-imidazo[1,2-a]pyridin-7-ol (4)
The 7-hydroxyl group is unmasked by the demethylation of the methoxy group using boron tribromide (BBr₃), a powerful reagent for cleaving aryl methyl ethers.[7]
Materials:
-
2-Aryl-7-methoxy-imidazo[1,2-a]pyridine (3 )
-
Boron tribromide (BBr₃) (1 M solution in dichloromethane)
-
Dichloromethane (DCM) (anhydrous)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the 2-aryl-7-methoxy-imidazo[1,2-a]pyridine (3 ) (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a 1 M solution of boron tribromide in dichloromethane (3.0-5.0 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.
-
Stir the mixture for 30 minutes at room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure 2-aryl-imidazo[1,2-a]pyridin-7-ol (4 ).
-
Characterize the final product by NMR, HRMS, and melting point analysis.
Data Presentation
Table 1: Representative Yields for the Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Starting 2-Aminopyridine | α-Haloketone | Product | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyridine | 85-95 | [2] |
| 2-Amino-5-chloropyridine | Furfural / Cyclohexyl isocyanide | 6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine | 86 | [4] |
| 2-Amino-5-cyanopyridine | Furfural / Cyclohexyl isocyanide | 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile | 67 | [4] |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Table 2: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Target(s) | Reference |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | PI3Kα | [3] |
| Thiazole-substituted imidazo[1,2-a]pyridine | HeLa (Cervical) | 0.21 | PI3Kα | [3] |
| Compound 15a | HCT116 (Colon) | Not specified | PI3K/mTOR | [4] |
| Compound 15a | HT-29 (Colon) | Not specified | PI3K/mTOR | [4] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | - | [1] |
| Compound 12b | HepG2 (Hepatocellular) | 13 | - | [1] |
| Compound 12b | MCF-7 (Breast) | 11 | - | [1] |
| Compound 12b | A375 (Melanoma) | 11 | - | [1] |
| Imidazopyridine-quinoline hybrid 8 | HeLa (Cervical) | 0.34 | - | [8] |
| Imidazopyridine-quinoline hybrid 8 | MDA-MB-231 (Breast) | 0.32 | - | [8] |
| Imidazopyridine-quinoline hybrid 12 | MDA-MB-231 (Breast) | 0.29 | - | [8] |
| Compound 15d | A375P (Melanoma) | < 0.06 | - | [9] |
| IP-5 | HCC1937 (Breast) | 45 | - | [10] |
| IP-6 | HCC1937 (Breast) | 47.7 | - | [10] |
Note: The presented IC₅₀ values are for a range of imidazo[1,2-a]pyridine derivatives and are intended to be illustrative of the potential of this scaffold.
Mandatory Visualization
Caption: Synthetic workflow for 2-Aryl-imidazo[1,2-a]pyridin-7-ol.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. jocpr.com [jocpr.com]
- 9. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,2-a]pyridin-7-ol Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] Derivatives of this core, particularly those featuring a 7-hydroxyl group or related functionalities, have garnered significant attention as potent inhibitors of various protein kinases.[4] These enzymes play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][3] This document provides a comprehensive overview of Imidazo[1,2-a]pyridin-7-ol and its analogs as kinase inhibitors, including their synthesis, mechanism of action, and quantitative inhibitory data. Detailed protocols for key biological assays are also provided to facilitate further research and development in this promising area.
Kinase Targets and Therapeutic Potential
Imidazo[1,2-a]pyridine derivatives have been successfully developed to target a variety of serine/threonine and tyrosine kinases, demonstrating their versatility as a scaffold for inhibitor design.[3] Key kinase targets include:
-
Activin-like Kinase (ALK): Specifically ALK2, which is implicated in genetic disorders like fibrodysplasia ossificans progressiva (FOP) and certain pediatric cancers.[4]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancers, making it a prime target for therapeutic intervention.[2][5][6]
-
Akt (Protein Kinase B): A crucial node in the PI3K signaling pathway, Akt regulates cell survival, proliferation, and metabolism.[2][7]
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target.[8]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): This tyrosine kinase is involved in cell growth and survival and is a target in various cancers.[9]
-
Apoptosis Signal-regulating Kinase 1 (ASK1): A member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, ASK1 is involved in stress and apoptotic signaling.[10]
-
c-KIT: A receptor tyrosine kinase, mutations of which are drivers in gastrointestinal stromal tumors (GIST) and other cancers.[11][12]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis.[13]
The diverse range of targets highlights the potential of imidazo[1,2-a]pyridine-based inhibitors in oncology, inflammatory diseases, and genetic disorders.
Quantitative Inhibitory Data
The following tables summarize the in vitro inhibitory activity of various imidazo[1,2-a]pyridine derivatives against different kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 11a | ALK2 | 24 | [4] |
| 2g | PI3Kα | 1.8 | [5] |
| 12 | PI3Kα | 2.8 | [5] |
| Compound 6 | PI3Kα | 2 | [2] |
| 11 | Akt1 | 640 | [7] |
| 27f | Mps1 (cellular) | 0.70 | [14] |
| 24 | FLT3 | Corresponds with cell IC50 | [8] |
| A84 | c-KIT (V654A) | 2.8 | [12] |
| A252 | c-KIT (V654A) | 2.2 | [12] |
| 12k | Aurora A | 0.02 (Kd) | [13] |
| 12k | Aurora B | 0.03 (Kd) | [13] |
Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12 | A375 | Melanoma | 0.14 | [2][5] |
| 12 | HeLa | Cervical Cancer | 0.21 | [2][5] |
| Compound 6 | A375 | Melanoma | <12 | [2] |
| Compound 6 | WM115 | Melanoma | <12 | [2] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [15][16] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [15][16] |
| 27f | A549 | Lung Cancer | 0.006 | [14] |
| A100 | GIST 430/654 | GIST | 0.038 | [12] |
| A252 | GIST 430/654 | GIST | 0.047 | [12] |
Signaling Pathways and Mechanism of Action
Imidazo[1,2-a]pyridine-based kinase inhibitors exert their effects by modulating key cellular signaling pathways. A common mechanism involves the inhibition of survival pathways that are frequently hyperactivated in cancer.
One of the most well-documented pathways targeted is the PI3K/AKT/mTOR pathway . By inhibiting PI3K or Akt, these compounds can block downstream signaling, leading to decreased cell proliferation, survival, and growth.[2]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.
Another important pathway affected is the STAT3/NF-κB signaling cascade , which is involved in inflammation and cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the phosphorylation of STAT3 and inhibit NF-κB activity, leading to anti-inflammatory and anti-cancer effects.[17]
Caption: Modulation of the STAT3/NF-κB signaling pathway by Imidazo[1,2-a]pyridine analogs.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound derivatives as kinase inhibitors. Researchers should optimize these protocols for their specific compounds, cell lines, and kinase targets.
General Experimental Workflow
Caption: A typical workflow for the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative example of a competitive binding assay to determine the affinity of a test compound for a kinase.
1. Materials:
- Kinase of interest (e.g., ALK2, PI3Kα)
- Eu-labeled anti-tag antibody (specific to the kinase tag)
- Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
- Test compound (Imidazo[1,2-a]pyridine derivative)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplate
2. Procedure:
- Prepare a serial dilution of the test compound in the assay buffer.
- In a 384-well plate, add the kinase and the Eu-labeled antibody mixture.
- Add the serially diluted test compound or vehicle control.
- Add the Alexa Fluor™ 647-labeled tracer.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm and 665 nm.
- Calculate the emission ratio (665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Materials:
- Cancer cell line of interest (e.g., A375, HeLa, HCC1937)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
- 96-well cell culture plate
2. Procedure:
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound or vehicle control.
- Incubate for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[16]
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the phosphorylation status or expression levels of key proteins in a signaling pathway.
1. Materials:
- Treated and untreated cell lysates
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
2. Procedure:
- Lyse cells treated with the test compound and control cells to extract total protein.
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.[15]
Conclusion
The imidazo[1,2-a]pyridine scaffold, and specifically its 7-ol derivatives and analogs, represents a highly promising platform for the development of novel kinase inhibitors. The extensive research in this area has led to the identification of potent and selective inhibitors against a range of therapeutically relevant kinases. The data and protocols presented in this document provide a solid foundation for researchers and drug development professionals to further explore the potential of this chemical class in the treatment of cancer and other diseases. Future efforts may focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in in vivo models to translate the promising in vitro results into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] Notably, various derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent anticancer properties by inhibiting cancer cell growth and proliferation.[1][2] These compounds can exert their effects through interference with key molecular mechanisms, such as regulatory enzymes and signaling pathways involved in cell division and survival.[1]
The evaluation of cytotoxicity is a critical first step in the preclinical assessment of these potential therapeutic agents. This document provides an overview of common cell-based assays and detailed protocols for assessing the cytotoxic effects of Imidazo[1,2-a]pyridine derivatives, with a focus on Imidazo[1,2-a]pyridin-7-ol and related compounds.
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various Imidazo[1,2-a]pyridine compounds against different cancer cell lines, as reported in recent studies.
| Compound ID/Name | Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |
| Compound 6 | A375 | Melanoma | ~9.7 | 48h | [2] |
| Compound 6 | WM115 | Melanoma | ~11.2 | 48h | [2] |
| Compound 6 | HeLa | Cervical Cancer | ~35.0 | 48h | [2] |
| Compound 5 | A375 | Melanoma | ~25.3 | 48h | [2] |
| Compound 7 | A375 | Melanoma | ~44.6 | 48h | [2] |
| IP-5 | HCC1937 | Breast Cancer | 45.0 | 48h | [3][4] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | 48h | [3][4] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | 48h | [3][4] |
| Compound 9i | HeLa | Cervical Cancer | 10.62 | 48h | [5] |
| HB9 | A549 | Lung Cancer | 50.56 | 24h | [6] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | 24h | [6] |
Key Experimental Assays and Protocols
A comprehensive assessment of cytotoxicity involves multiple assays that measure different cellular parameters. The following protocols describe three standard methods: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Annexin V/PI staining for apoptosis detection.
General Experimental Workflow
The typical workflow for assessing the cytotoxicity of a compound involves cell seeding, treatment, incubation, and subsequent analysis using one or more of the assays detailed below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 4,000–10,000 cells per well in 100 µL of culture medium.[2] Incubate for 24-48 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., 0-100 µM).[2] Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).[2]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7][10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[2][10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.[2][8] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[10]
-
Data Acquisition: Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot against compound concentration to determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (cell lysis).[11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Set up the following controls on each plate[11]:
-
Vehicle Control: Untreated cells for spontaneous LDH release.
-
Maximum LDH Release Control: Untreated cells to be lysed with a lysis buffer.
-
No-Cell Control: Culture medium only for background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Lysis of Control Wells: One hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[13][14]
-
Sample Collection: At the end of incubation, centrifuge the plate at 250 x g for 4 minutes to pellet cells.[13]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[14]
-
Reaction Setup: Prepare the LDH Reaction Mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][14]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[14]
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[14]
-
Data Analysis: Subtract the 680 nm background absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the DNA.[5]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Imidazo[1,2-a]pyridine compound at the desired concentrations (e.g., IC₅₀ concentration) for 48 hours.[2][5]
-
Cell Harvesting: Harvest all cells, including floating and adherent cells. Wash twice with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided with an Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and PI solution to the cells according to the manufacturer's protocol (typically 5 µL of each).[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells.
-
Annexin V(-) / PI(+): Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Potential Signaling Pathways
Studies on Imidazo[1,2-a]pyridine derivatives suggest that their cytotoxic effects can be mediated through the modulation of key signaling pathways controlling cell survival, proliferation, and apoptosis. One commonly implicated pathway is the PI3K/AKT/mTOR pathway.[2] Inhibition of this pathway can lead to cell cycle arrest and the induction of intrinsic apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. researchhub.com [researchhub.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
High-Throughput Screening of Imidazo[1,2-a]pyridin-7-ol Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Imidazo[1,2-a]pyridin-7-ol analogs, a promising class of compounds with diverse biological activities. These protocols are designed to facilitate the identification and characterization of lead compounds for drug discovery programs, with a particular focus on anticancer applications targeting the PI3K/Akt/mTOR signaling pathway.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Analogs of this compound, in particular, have shown potential as inhibitors of key cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[3][4] High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large libraries of chemical compounds to identify those with desired biological activity.[5] This document outlines detailed protocols for both biochemical and cell-based HTS assays tailored for the screening of this compound analogs.
Data Presentation: Summary of Quantitative Data
The following table summarizes the in vitro activity of a selection of Imidazo[1,2-a]pyridine analogs against various cancer cell lines and kinases. This data is compiled from multiple high-throughput screening campaigns and provides a comparative overview of the potency and selectivity of these compounds.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| IP-1 | A375 (Melanoma) | Cell Viability (MTT) | 9.7 | [3] |
| IP-2 | WM115 (Melanoma) | Cell Viability (MTT) | 12.3 | [3] |
| IP-3 | HeLa (Cervical Cancer) | Cell Viability (MTT) | 20.5 | [3] |
| IP-4 | HCC1937 (Breast Cancer) | Cell Viability (MTT) | 45 | [6] |
| IP-5 | PI3Kα | Kinase Activity | 0.0018 | [7] |
| IP-6 | mTOR | Kinase Activity | 0.021 | [8] |
| IP-7 | A549 (Lung Cancer) | Cytotoxicity | 50.56 | |
| IP-8 | HepG2 (Liver Cancer) | Cytotoxicity | 51.52 |
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are optimized for 384-well microplate format to maximize throughput and minimize reagent consumption.
Cell-Based High-Throughput Screening: Cell Viability Assay (Resazurin Reduction)
This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells. A decrease in resorufin fluorescence indicates cytotoxic or cytostatic effects of the test compounds.
Materials:
-
Cancer cell line of interest (e.g., A375, HeLa, HCC1937)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog library (dissolved in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)
-
Positive control (e.g., Staurosporine)
-
Negative control (0.5% DMSO in culture medium)
-
384-well black, clear-bottom microplates
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,500 cells/well in 40 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the corresponding wells of the cell plates.
-
Add 10 µL of the positive and negative control solutions to their respective wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well.
-
Final Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other wells.
-
Normalize the data to the negative control (100% viability) and positive control (0% viability).
-
Plot the normalized data against the compound concentration and determine the IC50 values using a non-linear regression curve fit.
-
Biochemical High-Throughput Screening: PI3Kα Kinase Activity Assay (Luciferase-Based)
This assay measures the activity of PI3Kα by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates inhibition of the kinase by the test compounds.
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3Kα substrate (e.g., PIP2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound analog library (in DMSO)
-
Positive control (e.g., a known PI3Kα inhibitor)
-
Negative control (DMSO)
-
384-well white, opaque microplates
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the this compound analogs, positive control, and negative control (DMSO) into the 384-well assay plates.
-
Enzyme and Substrate Addition:
-
Prepare a solution of PI3Kα enzyme and its substrate (PIP2) in kinase buffer.
-
Add 5 µL of the enzyme/substrate mix to each well of the assay plate.
-
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Luminescence Reading: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Normalize the data to the negative control (100% activity) and positive control (0% activity).
-
Plot the normalized data against the compound concentration and determine the IC50 values.
-
Mandatory Visualizations
Experimental Workflow for Cell-Based HTS
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Color Gradients | Graphviz [graphviz.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
Application Notes & Protocols for the Quantification of Imidazo[1,2-a]pyridin-7-ol
Introduction
Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Imidazo[1,2-a]pyridin-7-ol, a hydroxylated derivative, is of particular interest for its potential role as a metabolite of various imidazo[1,2-a]pyridine-based drugs or as a pharmacologically active compound in its own right. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring.
This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The proposed methodology is based on established analytical techniques for structurally similar compounds, such as hydroxylated metabolites of zolpidem, a widely studied imidazo[1,2-a]pyridine derivative.[1][2][3][4][5]
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals working in the fields of analytical chemistry, pharmacology, toxicology, and pharmaceutical sciences.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in biological samples due to its high selectivity, sensitivity, and specificity. This technique allows for the separation of the analyte from complex matrix components followed by its unambiguous detection and quantification.
Principle
The method involves three main steps:
-
Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, urine, tissue homogenate) to remove interfering substances.
-
Liquid Chromatography (LC) Separation: Separation of the analyte from other components on a reversed-phase HPLC column.
-
Tandem Mass Spectrometry (MS/MS) Detection: Ionization of the analyte and detection of specific precursor-product ion transitions using Multiple Reaction Monitoring (MRM) for accurate quantification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for cleaning up and concentrating the analyte from complex biological matrices.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen biological samples to room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
To 500 µL of the sample, add 50 µL of the internal standard solution.
-
Add 500 µL of 4% phosphoric acid and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 2 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump and autosampler.
Parameters (based on methods for analogous compounds):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., Zorbax SB-C18, 100 mm x 2.1 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C |
Tandem Mass Spectrometry (MS/MS) Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Parameters (hypothetical, require optimization with the reference standard):
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Nitrogen, Medium |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. The precursor ion will be [M+H]+. |
| Dwell Time | 100 ms per transition |
Note: The specific MRM transitions (Q1/Q3) for this compound and the internal standard must be optimized experimentally. This involves infusing a standard solution of each compound into the mass spectrometer to determine the parent ion (Q1) and the most abundant and stable fragment ions (Q3).
Data Presentation: Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained from the analysis. This allows for a clear comparison of results across different samples or studies.
| Sample ID | Matrix | Analyte Concentration (ng/mL) | Internal Standard Response | QC Level (if applicable) | Analyst | Date of Analysis |
Method Validation
For use in regulated environments, the analytical method must be validated according to international guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interference at the retention time of the analyte and IS.
-
Linearity and Range: The method should be linear over a defined concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under different storage and handling conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Development
The following diagram outlines the logical steps involved in developing and validating the analytical method.
Caption: Logical Flow of Analytical Method Development and Validation.
References
- 1. Simultaneous Analysis of Zolpidem, Four Hydroxyzolpidems and Two Zolpidem Carboxylic Acids in Postmortem Urine Using Liquid Chromatography--Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in biomedical research and drug discovery. Their inherent fluorescence properties, coupled with good photostability, make them excellent candidates for the development of probes for fluorescence microscopy.[1][2] Certain derivatives have shown specific accumulation in mitochondria, rendering them valuable tools for studying mitochondrial dynamics and health in live cells.[1] Beyond their utility as imaging agents, some imidazo[1,2-a]pyridine compounds exhibit cytotoxic effects on cancer cells by modulating key signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, highlighting their potential as theranostic agents.[1][3]
This document provides detailed application notes and experimental protocols for the use of Imidazo[1,2-a]pyridine derivatives in fluorescence microscopy, with a focus on their application as mitochondrial probes and their role in studying cancer-related signaling pathways.
Data Presentation
Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the fluorescence properties of representative Imidazo[1,2-a]pyridine derivatives. These compounds typically exhibit blue to violet fluorescence. Substituents on the imidazo[1,2-a]pyridine core can significantly influence the photophysical properties. For instance, electron-donating groups can enhance luminescence, while electron-withdrawing groups may lead to less intense emissions.[2]
| Compound/Derivative Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target Organelle | Reference |
| Quaternized Imidazo[1,2-a]pyridines (general) | ~350 | ~425 | Good | Mitochondria | [4] |
| Compound 7a | - | 395 | - | - | [2] |
| Compound 7d | - | 401 | - | - | [2] |
| Compound 7e | 250-360 | 428 | - | - | [2] |
| Compound 7f (methoxy-substituted) | - | 398 | - | - | [2] |
| π-Expanded Azole-Fused Imidazo[1,2-a]pyridines | - | Blue region | 0.22-0.61 | - | [2][5] |
Note: Specific excitation maxima and quantum yields are not always reported in the literature for every compound. The data presented is based on available information.
Cytotoxicity of Selected Imidazo[1,2-a]pyridine Derivatives
Several Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-cancer properties. The half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines are presented below.
| Compound | Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [1] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [1] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [1] |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [1] |
| Compound 6 | HeLa (Cervical Cancer) | 9.7 - 44.6 | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondria
This protocol details the steps for staining mitochondria in live adherent cells using a mitochondria-targeting Imidazo[1,2-a]pyridine derivative.
Materials:
-
Mitochondria-targeting Imidazo[1,2-a]pyridine fluorescent probe
-
High-purity Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS)
-
Cancer cell line of interest (e.g., HeLa, A375)
-
Glass-bottom dishes or chambered coverslips suitable for microscopy
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets (e.g., DAPI filter for blue fluorescence)
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the cells onto glass-bottom dishes or chambered coverslips at a density that will result in 60-70% confluency on the day of imaging.
-
Incubate the cells overnight at 37°C in a 5% CO2 atmosphere.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of the Imidazo[1,2-a]pyridine probe in DMSO. Store this stock solution at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free live-cell imaging medium to a final concentration of 25-500 nM. The optimal concentration should be determined empirically for each cell line and specific probe.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the probe working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-45 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the probe-containing solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium or live-cell imaging medium to the cells.
-
Immediately transfer the dish/coverslip to the fluorescence microscope equipped with a stage-top incubator to maintain cells at 37°C and 5% CO2.
-
For probes with an emission maximum around 425 nm, a DAPI filter set is generally suitable.
-
Acquire images using the lowest possible excitation light intensity to minimize phototoxicity.
-
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol is for determining the IC50 value of an Imidazo[1,2-a]pyridine derivative against a cancer cell line.
Materials:
-
Imidazo[1,2-a]pyridine derivative (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway Diagrams
Imidazo[1,2-a]pyridine derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Caption: Modulation of the STAT3 and NF-κB pathways by Imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effects of an Imidazo[1,2-a]pyridine derivative on mitochondrial morphology and cell viability.
Caption: Workflow for fluorescence microscopy and cytotoxicity analysis.
Disclaimer: The information provided in this document is for research purposes only. The specific protocols may require optimization for different cell lines, imaging systems, and Imidazo[1,2-a]pyridine derivatives. While the provided information is based on the broader class of Imidazo[1,2-a]pyridine compounds, specific data for Imidazo[1,2-a]pyridin-7-ol is limited in the current literature.
References
Application Notes and Protocols: Imidazo[1,2-a]pyridin-7-ol as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of several marketed drugs and numerous clinical candidates.[1][2][3] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological activity across a wide range of biological targets. While direct studies on Imidazo[1,2-a]pyridin-7-ol are not extensively documented, the 7-position of the scaffold is a critical site for modification. A hydroxyl group at this position can serve as a key hydrogen bond donor or acceptor, significantly influencing target binding. Furthermore, it provides a valuable synthetic handle for creating extensive derivative libraries. These application notes explore the therapeutic potential of the imidazo[1,2-a]pyridine scaffold, with a focus on the strategic importance of the 7-position, summarizing key biological activities and providing detailed experimental protocols for synthesis and evaluation.
Application Notes
The imidazo[1,2-a]pyridine scaffold has been successfully employed to develop potent and selective modulators for various biological targets, leading to compounds with significant therapeutic potential in oncology, infectious diseases, and inflammatory conditions.
Kinase Inhibition in Oncology
The scaffold is a cornerstone in the design of inhibitors for several critical kinases implicated in cancer progression.
-
Activin-like Kinase (ALK) Inhibitors: Derivatives with aryl substitution at the 7-position have been identified as potent inhibitors of ALK2, a kinase implicated in the rare childhood disease fibrodysplasia ossificans progressiva (FOP).[4] The synthesis of these compounds underscores the feasibility and importance of modifying the C7-position to achieve high potency.[4]
-
FLT3 Inhibitors: The scaffold has been used to develop inhibitors of FMS-like tyrosine kinase 3 (FLT3), including its internal tandem duplication (ITD) mutants, which are common drivers in acute myeloid leukemia (AML).[5][6] Structural modifications have led to compounds with balanced inhibitory profiles against both wild-type and drug-resistant secondary mutations.[6]
-
PI3K/AKT/mTOR Pathway Inhibitors: Numerous imidazo[1,2-a]pyridine derivatives have been designed to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[7] Certain compounds show potent enzymatic inhibition of PI3Kα and effectively halt the proliferation of various cancer cell lines.[7]
-
Other Kinase Targets: The scaffold has also yielded inhibitors for other receptor tyrosine kinases such as the insulin-like growth factor-1 receptor (IGF-1R) and platelet-derived growth factor receptor (PDGFR).[8][9]
Anticancer Activity via Other Mechanisms
Beyond direct kinase inhibition, these compounds exhibit broad antiproliferative effects.
-
Wnt/β-catenin Pathway Inhibition: Certain derivatives can inhibit the Wnt/β-catenin signaling pathway, a critical pathway in both embryonic development and tumorigenesis, particularly in colorectal cancer.[10] These compounds have been shown to downregulate key Wnt target genes like c-myc and cyclin D1.[10]
-
General Cytotoxicity: The scaffold has demonstrated potent cytotoxic effects against a range of cancer cell lines, including melanoma (A375) and cervical cancer (HeLa), inducing cell cycle arrest and apoptosis.[7]
Anti-infective Applications
The imidazo[1,2-a]pyridine core is a key component of next-generation anti-infective agents.
-
Antituberculosis Activity: This scaffold is central to the development of novel treatments for tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[11] The clinical candidate Telacebec (Q203) is a notable example that targets the QcrB subunit of the cytochrome bcc complex.[12] Structure-activity relationship (SAR) studies have produced derivatives with minimum inhibitory concentrations (MIC) in the sub-micromolar range.[12]
-
Antikinetoplastid Activity: Conjugates of imidazo[1,2-a]pyridine with chalcones have shown promising activity against kinetoplastids, the parasites responsible for Chagas disease (Trypanosoma cruzi) and African trypanosomiasis (Trypanosoma brucei).[13] Several analogues exhibit potent activity with high selectivity indices, indicating low toxicity to mammalian cells.[13]
Quantitative Data Summary
The biological activities of various imidazo[1,2-a]pyridine derivatives are summarized below.
Table 1: Kinase Inhibitory and Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target/Cell Line | Measurement | Value | Reference |
|---|---|---|---|---|
| 7-Aryl-Imidazo[1,2-a]pyridines | ALK2 (Enzymatic) | IC₅₀ | 1 nM - >1000 nM | [4] |
| Imidazo[1,2-a]pyridine-pyridine | FLT3 (Kinase) | IC₅₀ | Corresponds with cell IC₅₀ | [6] |
| Imidazo[1,2-a]pyridine-pyridine | MOLM14 (FLT3-ITD) | IC₅₀ | <10 nM | [6] |
| 1,2,4-Oxadiazole Derivative | PI3Kα (Enzymatic) | IC₅₀ | 2 nM | [7] |
| Imidazo[1,2-a]pyridine Cmpd. 6 | A375 Melanoma | IC₅₀ | 9.7 µM | [7] |
| Imidazo[1,2-a]pyridine Cmpd. 6 | HeLa Cervical Cancer | IC₅₀ | 15.6 µM | [7] |
| Imidazo[1,2-a]pyridine Cmpd. 4c | SW480 Colon Cancer | GI₅₀ | 0.96 µM | [10] |
| Imidazo[1,2-a]pyridine Cmpd. 4i | HCT-116 Colon Cancer | GI₅₀ | 0.36 µM |[10] |
Table 2: Anti-infective Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Organism | Measurement | Value | Reference |
|---|---|---|---|---|
| N-(2-phenoxyethyl) Derivative | M. tuberculosis H37Rv | MIC | 0.027 µg/mL | [12] |
| Imidazo[1,2-a]pyridine Amide (IPA-6) | M. tuberculosis H37Rv | MIC | 0.05 µg/mL | [12] |
| Imidazo[1,2-a]pyridine-Chalcone (7e) | T. b. rhodesiense | IC₅₀ | 1.13 µM | [13] |
| Imidazo[1,2-a]pyridine-Chalcone (7f) | T. b. brucei | IC₅₀ | 1.35 µM | [13] |
| Imidazo[1,2-a]pyridine-Chalcone (7f) | T. cruzi | IC₅₀ | 8.5 µM |[13] |
Visualizations
Caption: General synthesis workflow for the this compound scaffold.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Protocol 1: General Synthesis of the this compound Scaffold
This protocol describes a general method for synthesizing the core scaffold via condensation of a 2-aminopyridine with an α-haloketone, adapted for the 7-hydroxy derivative.[14][15]
Materials:
-
2-Amino-4-hydroxypyridine
-
α-Bromoacetophenone (or other appropriate α-haloketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-amino-4-hydroxypyridine (1.0 eq) and the desired α-haloketone (1.1 eq).
-
Add ethanol as the solvent to achieve a concentration of approximately 0.2 M.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 7-Aryl-Imidazo[1,2-a]pyridine (ALK Inhibitor Model)
This protocol is based on a reported synthesis of potent ALK2 inhibitors and highlights a strategy for C7-functionalization.[4]
Step 2a: Suzuki Coupling
-
Combine 2-amino-4-bromopyridine (1.0 eq), the desired arylboronic ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a flask.
-
Add a solvent mixture of dioxane and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction to 90-100 °C and stir until TLC indicates consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 2-amino-4-arylpyridine intermediate.
Step 2b: Cyclization to Imidazo[1,2-a]pyridine Core
-
Dissolve the 2-amino-4-arylpyridine intermediate (1.0 eq) in a suitable solvent such as ethanol.
-
Add chloroacetaldehyde (1.5 eq, typically as a 50% solution in water) and a base (e.g., NaHCO₃, 2.0 eq).
-
Heat the mixture to reflux for 6-18 hours, monitoring by TLC.
-
Cool to room temperature and concentrate the solvent.
-
Purify the residue using column chromatography to yield the 7-aryl-imidazo[1,2-a]pyridine.
Protocol 3: In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or antiproliferative effects of the synthesized compounds on cancer cell lines.[7]
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized imidazo[1,2-a]pyridine compounds dissolved in DMSO (stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., 20% SDS in 50% DMF, or pure DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for another 3-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2-a]pyridines for the Treatment of Blood Cancers | Technology Transfer [techtransfer.nih.gov]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
Troubleshooting & Optimization
Technical Support Center: Imidazo[1,2-a]pyridin-7-ol Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Imidazo[1,2-a]pyridin-7-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is consistently low. What are the potential causes?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the starting material, 2-amino-4-hydroxypyridine.
-
Tautomerism of 2-amino-4-hydroxypyridine: The starting material exists in a tautomeric equilibrium with 2-amino-1H-pyridin-4-one. The pyridone tautomer is often less reactive in the desired N-alkylation step, leading to incomplete conversion and lower yields.
-
Side Reactions: The hydroxyl group can compete with the pyridine nitrogen in reacting with the α-haloketone, leading to the formation of O-alkylated byproducts.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the reaction outcome.
-
Purification Losses: The polarity of the hydroxyl group can make purification challenging, potentially leading to product loss during workup and chromatography.
Q2: How can I address the issue of tautomerism in 2-amino-4-hydroxypyridine to improve the yield?
Managing the tautomeric equilibrium is crucial for improving the yield. Here are some strategies:
-
Solvent Selection: The choice of solvent can influence the position of the tautomeric equilibrium. Aprotic polar solvents are generally preferred for the cyclocondensation reaction.
-
Use of a Protecting Group: A highly effective strategy is to protect the hydroxyl group of 2-amino-4-hydroxypyridine before the cyclization reaction. Common protecting groups for phenols include methoxy (Me), benzyloxy (Bn), or silyl ethers (e.g., TBDMS). The protecting group can be removed in a subsequent step after the imidazo[1,2-a]pyridine core has been formed.
Q3: What are common side reactions and how can I minimize them?
The primary side reaction is the O-alkylation of the hydroxyl group.
-
Minimizing O-Alkylation: Using a less polar solvent and a milder base can favor N-alkylation over O-alkylation. However, the most reliable method to prevent this side reaction is to use a protecting group for the hydroxyl functionality.
Q4: What are the recommended reaction conditions for the synthesis of this compound?
While a definitive high-yielding, one-step procedure is not extensively reported, a common approach involves the cyclocondensation of a 2-aminopyridine with an α-haloketone. For this compound, a two-step approach involving a protected hydroxyl group is recommended for higher yields.
Experimental Protocols
Protocol 1: Synthesis of 7-Methoxy-imidazo[1,2-a]pyridine (Protected Intermediate)
This protocol describes the synthesis of a protected precursor to this compound.
Materials:
-
2-Amino-4-methoxypyridine
-
α-Bromoacetophenone (or other suitable α-haloketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methoxypyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add a solution of the α-haloketone (1.1 eq) in ethanol dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 7-methoxy-imidazo[1,2-a]pyridine derivative.
Protocol 2: Deprotection of 7-Methoxy-imidazo[1,2-a]pyridine to this compound
Materials:
-
7-Methoxy-imidazo[1,2-a]pyridine derivative
-
Boron tribromide (BBr₃) or Hydrobromic acid (HBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure (using BBr₃):
-
Dissolve the 7-methoxy-imidazo[1,2-a]pyridine derivative (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.2 - 1.5 eq) in dichloromethane.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Data Presentation
Table 1: Comparison of General Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Dimethylformamide (DMF) | Acetonitrile |
| Base | NaHCO₃ | K₂CO₃ | Triethylamine (TEA) |
| Temperature | Reflux | 80-100 °C | Reflux |
| Typical Yield Range | Moderate | Moderate to Good | Variable |
| Notes | Common and cost-effective. | Higher boiling point, can drive reactions to completion. | Often used for milder reaction conditions. |
Note: Yields are highly dependent on the specific substrates used. For this compound, a protected approach is generally expected to provide higher yields.
Visualizations
Caption: Recommended synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Tautomeric equilibrium of the starting material.
(Note: The images in the tautomerism diagram are placeholders and would need to be replaced with actual chemical structure images for a real application.)
Technical Support Center: Purification of Imidazo[1,2-a]pyridin-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Imidazo[1,2-a]pyridin-7-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for Imidazo[1,2-a]pyridine derivatives, including the hydroxylated analog this compound, are silica gel column chromatography and recrystallization. For small-scale purification, preparative thin-layer chromatography (prep TLC) can also be an effective method.
Q2: How do I choose the right purification method for my sample?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: Ideal for purifying gram quantities of material and for separating compounds with different polarities.[1]
-
Recrystallization: A powerful technique for purifying crystalline solids. It is particularly effective if the desired compound has significantly different solubility in a chosen solvent at high and low temperatures compared to the impurities.[2][3]
-
Preparative TLC: Suitable for purifying small quantities of material (typically <100 mg) and is useful for rapid separations.[4]
Q3: What are the potential challenges when purifying this compound?
A3: The presence of the hydroxyl group on the pyridine ring introduces specific challenges. As a phenolic compound, this compound is relatively polar and has an acidic proton. This can lead to:
-
Strong binding to silica gel: The acidic proton of the hydroxyl group can interact strongly with the slightly acidic silica gel, leading to poor separation, tailing of peaks, and potentially decomposition of the compound on the column.[5][6]
-
Solubility issues: Finding a suitable single solvent for recrystallization can be challenging due to the compound's polarity. Mixed solvent systems are often required.[2]
-
Potential for colored impurities: Phenolic compounds can sometimes form colored complexes, which may require specific decolorization steps.[2]
Troubleshooting Guides
Issue 1: Poor Separation or Tailing during Column Chromatography
Potential Cause: The polar hydroxyl group of this compound is interacting strongly with the acidic silica gel.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add a polar solvent: For polar compounds that do not move from the baseline with standard solvents like ethyl acetate/hexane, a more polar mobile phase is necessary. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[7]
-
Add a basic modifier: To counteract the acidity of the silica gel and reduce tailing, a small amount of a basic modifier like triethylamine (NEt₃) or ammonia solution can be added to the eluent (e.g., 1-3% triethylamine in the solvent system).[8][9]
-
-
Use a Different Stationary Phase:
-
Dry-Load the Sample: If your compound has poor solubility in the initial chromatography solvent, you can dry-load it onto the column by adsorbing it onto a small amount of silica gel before adding it to the column.[11]
dot
Caption: Troubleshooting logic for poor column chromatography separation.
Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent
Potential Cause: this compound may be highly soluble in polar solvents and poorly soluble in nonpolar solvents, making a single-solvent recrystallization difficult.
Troubleshooting Steps:
-
Use a Mixed Solvent System: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.[2] Common miscible solvent pairs include ethanol/water, methanol/water, and ethyl acetate/hexane.[2]
-
Perform Solubility Tests: Systematically test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane) at both room temperature and boiling point to identify a suitable solvent or solvent pair.[3]
dot
Caption: Workflow for selecting a recrystallization solvent system.
Issue 3: Presence of Colored Impurities
Potential Cause: Phenolic compounds can sometimes form colored byproducts during the reaction or upon exposure to air and light.
Troubleshooting Steps:
-
Use Activated Charcoal (with caution): Activated charcoal can be used to remove colored impurities. However, it should be used judiciously as it can also adsorb the desired product, leading to lower yields. It is generally not recommended for phenolic compounds as it may contain ferric ions that can form colored complexes with the hydroxyl group.[2]
-
Chromatography: Column chromatography is often effective at separating colored impurities from the desired product.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives
| Solvent System | Polarity | Typical Use | Reference |
| Hexane / Ethyl Acetate | Low to Medium | Separation of less polar derivatives. | [8] |
| Dichloromethane / Methanol | Medium to High | Separation of polar derivatives, including those with hydroxyl or amino groups. | [7] |
| Dichloromethane / Methanol / NH₄OH | High (Basic) | For very polar and basic compounds that show strong interaction with silica. | [12] |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column. Alternatively, perform a dry loading.[11]
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[13]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight.[13]
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Purification [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Stability and storage conditions for Imidazo[1,2-a]pyridin-7-ol
Technical Support Center: Imidazo[1,2-a]pyridin-7-ol
This technical support guide provides essential information on the stability and storage of this compound, alongside troubleshooting advice and protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, general best practices for related heterocyclic compounds, such as Imidazo[1,2-a]pyridine derivatives, should be followed. It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For enhanced stability, particularly for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation from atmospheric components.[1]
Q2: My this compound solution has changed color. What could be the cause?
A2: A change in color often indicates chemical degradation. This could be due to several factors, including:
-
Oxidation: Exposure to air can lead to oxidation.
-
Photodegradation: Exposure to light, especially UV light, can cause the compound to degrade.
-
pH Instability: The compound may not be stable at the pH of your solvent or buffer.
-
Reaction with impurities: Trace impurities in your solvent or on your labware could be reacting with the compound.
It is recommended to prepare fresh solutions for your experiments and to store stock solutions protected from light and air. If you continue to experience issues, a forced degradation study can help identify the specific cause.
Q3: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of an aged solution of this compound. What should I do?
A3: The appearance of new peaks suggests the formation of degradation products. To troubleshoot this, you should:
-
Confirm the identity of the main peak: Ensure that the primary peak corresponds to the correct mass and retention time of this compound.
-
Analyze a freshly prepared solution: This will serve as a baseline to distinguish between degradation products and any inherent impurities in the starting material.
-
Consider the storage conditions: Were the aged solutions exposed to light, elevated temperatures, or reactive solvents? This can provide clues to the degradation pathway.
-
Perform a forced degradation study: To proactively identify potential degradation products and establish the stability-indicating nature of your analytical method, a forced degradation study is highly recommended.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity | Compound degradation | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C, protected from light. |
| Poor Solubility | Inappropriate solvent | Test solubility in a range of common laboratory solvents (e.g., DMSO, DMF, ethanol, methanol). Sonication may aid dissolution. |
| Inconsistent Experimental Results | Instability in assay medium | Evaluate the stability of this compound in your specific experimental buffer or medium over the time course of your experiment. |
Experimental Protocols: Stability Assessment
Since specific stability data for this compound is limited, researchers can assess its stability through forced degradation studies. These studies expose the compound to various stress conditions to identify potential degradation pathways and products.[2][3][4]
Forced Degradation Study Protocol
This protocol is based on the general principles outlined in ICH guidelines.[3]
Objective: To determine the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC or UPLC-MS system
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC or UPLC-MS method.
-
Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
-
Data Presentation: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 60°C | Up to 7 days[3] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 60°C | Up to 7 days[3] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days |
| Thermal | Dry Heat | > 40°C (e.g., 70°C) | Varies |
| Photostability | ICH Q1B compliant light source | Controlled Room Temp. | Per ICH guidelines[5] |
Visualizations
Logical Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
References
- 1. fishersci.com [fishersci.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. database.ich.org [database.ich.org]
Optimizing reaction conditions for Imidazo[1,2-a]pyridin-7-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Imidazo[1,2-a]pyridin-7-ol. The information is presented in a clear question-and-answer format to directly address potential challenges during the experimental process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a classical approach involving the condensation of 2-amino-4-hydroxypyridine with an α-haloketone.
Q1: I am getting a very low yield or no product at all. What are the possible causes and solutions?
A1: Low or no yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Reagent Quality:
-
2-amino-4-hydroxypyridine: This starting material can be susceptible to oxidation and degradation. Ensure it is of high purity and has been stored properly under an inert atmosphere and protected from light. Consider purifying it by recrystallization if its quality is uncertain.
-
α-haloketone: These reagents can be lachrymatory and reactive. Use a freshly opened bottle or purify by distillation if it has been stored for a long time. Ensure the correct stoichiometry is used.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While alcohols like ethanol or isopropanol are commonly used, a higher boiling point solvent such as DMF or dioxane might be necessary to drive the reaction to completion, especially if the starting materials are not very reactive. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature: The reaction often requires heating. If you are running the reaction at a lower temperature, consider increasing it. A typical temperature range is 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.
-
Base: A base is often required to neutralize the hydrogen halide formed during the reaction. Common bases include sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Ensure the base is finely powdered and adequately dispersed in the reaction mixture. The amount of base should be at least stoichiometric to the α-haloketone.
-
-
Reaction Time: The reaction time can vary significantly depending on the substrates and conditions. Monitor the reaction progress closely using TLC. If the starting materials are still present after an extended period, it may indicate a problem with the temperature or reagent reactivity.
Q2: My reaction is forming multiple products, and the purification is difficult. What are the likely side reactions and how can I minimize them?
A2: The formation of multiple products is often due to side reactions involving the bifunctional starting materials.
-
N-alkylation vs. O-alkylation of 2-amino-4-hydroxypyridine: The α-haloketone can react with either the amino group or the hydroxyl group of 2-amino-4-hydroxypyridine. While N-alkylation is the desired first step, O-alkylation can occur, leading to undesired byproducts.
-
Solution: Running the reaction under neutral or slightly basic conditions generally favors N-alkylation. Using a milder base can also help.
-
-
Regioselectivity of Cyclization: The initial N-alkylation can occur at either the exocyclic amino group or the endocyclic pyridine nitrogen. The subsequent cyclization leads to the desired Imidazo[1,2-a]pyridine scaffold.
-
Solution: The reaction of 2-aminopyridines with α-haloketones typically proceeds via initial alkylation of the pyridine ring nitrogen, followed by cyclization. This is generally a reliable and regioselective process. If you suspect regioisomers are forming, careful analysis of NMR data is required.
-
-
Polymerization/Decomposition: At high temperatures or with prolonged reaction times, starting materials or the product might decompose or polymerize, leading to a complex mixture.
-
Solution: Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating.
-
Q3: I am having trouble purifying the final product, this compound. What are the recommended purification methods?
A3: Purification of this compound can be challenging due to its polar nature.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution system is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate and then a small percentage of methanol. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step.
-
Solvents: Suitable solvents for recrystallization include ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane. The choice of solvent depends on the solubility of the product and impurities.
-
-
Acid-Base Extraction: Since the product has both a basic imidazole nitrogen and an acidic hydroxyl group, an acid-base extraction can sometimes be used to remove neutral impurities. However, care must be taken as the product might be soluble in both acidic and basic aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of Imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?
A1: The reaction, often referred to as the Tchichibabin reaction for pyridine synthesis, proceeds through a two-step sequence:
-
N-alkylation: The nitrogen atom of the pyridine ring of the 2-aminopyridine acts as a nucleophile and attacks the α-carbon of the α-haloketone, displacing the halide and forming a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile and attacks the carbonyl carbon of the ketone. This is followed by dehydration to form the aromatic Imidazo[1,2-a]pyridine ring system.
Q2: Do I need to protect the hydroxyl group on 2-amino-4-hydroxypyridine before the reaction?
A2: In many cases, the reaction can be performed without protecting the hydroxyl group. The amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly basic conditions, leading to preferential N-alkylation. However, if you are experiencing significant O-alkylation as a side reaction, protecting the hydroxyl group as a benzyl ether or a silyl ether might be necessary. The protecting group must then be removed in a subsequent step.
Q3: What are some alternative methods for the synthesis of Imidazo[1,2-a]pyridines?
A3: Besides the classical condensation with α-haloketones, several other methods exist:
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Groebke-Blackburn-Bienaymé Reaction: A one-pot three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.
-
Copper-catalyzed reactions: Various copper-catalyzed methods have been developed for the synthesis of Imidazo[1,2-a]pyridines from 2-aminopyridines and ketones or other starting materials.[1]
-
Iodine-catalyzed reactions: Molecular iodine can be used as a catalyst for the synthesis of these heterocycles.
-
Microwave-assisted synthesis: Microwave irradiation can often accelerate the reaction and improve yields.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials and the product. The product, being more conjugated, should be visible under a UV lamp. The disappearance of the starting materials and the appearance of the product spot indicate the progress of the reaction.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Imidazo[1,2-a]pyridine Synthesis
The following table summarizes typical conditions that can be optimized for the synthesis of Imidazo[1,2-a]pyridines. Note that the optimal conditions for this compound may vary.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | Low |
| 2 | NaHCO₃ | Ethanol | 80 | 8 | Moderate |
| 3 | K₂CO₃ | DMF | 100 | 6 | Good |
| 4 | CuI | DMSO | 120 | 4 | High |
| 5 | I₂ | Water | 100 | 8 | Moderate |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on the classical synthesis of Imidazo[1,2-a]pyridines. Note: This is a generalized protocol and may require optimization.
Materials:
-
2-amino-4-hydroxypyridine
-
α-Bromoacetophenone (or other α-haloketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-hydroxypyridine (1.0 eq) and sodium bicarbonate (1.5 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to create a slurry.
-
Addition of α-haloketone: Dissolve the α-bromoacetophenone (1.1 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Mandatory Visualization
Diagram 1: General Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Synthesis
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridin-7-ol NMR Signal Assignment
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the NMR signal assignment of Imidazo[1,2-a]pyridin-7-ol. The following question-and-answer format directly addresses specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of this compound overlapping?
A1: Signal overlap in the aromatic region is a common issue for this scaffold due to the similar electronic environments of the protons. The protons on the pyridine ring (H-5, H-6, and H-8) and the imidazole ring (H-2 and H-3) can resonate in a narrow chemical shift range.
Troubleshooting Steps:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce different chemical shifts (solvent-induced shifts) and may resolve the overlap.[1]
-
Acquire a Higher Field Spectrum: Using a spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals.
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY and TOCSY, are essential for resolving individual spin systems even when they overlap in the 1D spectrum. A ¹H-¹³C HSQC can further help by spreading the proton signals out based on the chemical shifts of the carbons they are attached to.
Q2: The peaks in my NMR spectrum are very broad. What are the potential causes and solutions?
A2: Peak broadening can stem from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is the first step to address this.
-
Sample Concentration: A highly concentrated sample can lead to aggregation and broadened signals. Try diluting your sample.
-
Low Solubility: If your compound is not fully dissolved, the sample will be inhomogeneous, resulting in broad lines. Consider a different solvent in which this compound has better solubility.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, you can treat your sample with a chelating agent or pass it through a small plug of silica gel.
-
Conformational Dynamics: While less common for this rigid scaffold, if you have flexible side chains, intermediate exchange on the NMR timescale can lead to broad peaks. Acquiring spectra at different temperatures might help sharpen the signals.
Q3: I am having trouble identifying the hydroxyl (-OH) proton signal. Where should I expect to see it and how can I confirm its assignment?
A3: The chemical shift of a hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet. For phenolic hydroxyl groups, the signal is typically in the 4-8 ppm range.[2]
Confirmation Methods:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.[1][3]
-
Temperature Variation: The chemical shift of the -OH proton is temperature-dependent. Acquiring spectra at different temperatures will likely show a shift in the position of this peak.
-
Solvent Effects: In a hydrogen-bond-accepting solvent like DMSO-d₆, the -OH signal often becomes sharper and its coupling to neighboring protons may be observed.[4]
Q4: The integration of my signals does not match the expected number of protons. What could be the reason?
A4: Inaccurate integration can be due to:
-
Signal Overlap: If peaks are overlapping, the integration will be a sum of the protons under the combined signal. 2D NMR techniques are necessary to resolve this.
-
Broad Peaks: Very broad signals, like that of the -OH proton, can be difficult to integrate accurately as they may be lost in the baseline.[4]
-
Relaxation Effects: For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being integrated) to allow for full relaxation between scans. This is particularly important for quaternary carbons in ¹³C NMR but can also affect proton integration in some cases.
Data Presentation: Estimated NMR Chemical Shifts
The following table provides estimated ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on the known chemical shifts of the parent Imidazo[1,2-a]pyridine and the expected substituent chemical shift (SCS) effects of a hydroxyl group on a pyridine ring. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Position | Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| 2 | CH | 7.5 - 7.7 | 110 - 115 | d | J ≈ 1-2 |
| 3 | CH | 7.1 - 7.3 | 120 - 125 | d | J ≈ 1-2 |
| 5 | CH | 7.8 - 8.0 | 115 - 120 | d | J ≈ 9 |
| 6 | CH | 6.4 - 6.6 | 105 - 110 | dd | J ≈ 9, 2 |
| 7 | C-OH | - | 150 - 155 | - | - |
| 8 | CH | 7.0 - 7.2 | 95 - 100 | d | J ≈ 2 |
| 8a | C | - | 140 - 145 | - | - |
| 4a | C | - | 125 - 130 | - | - |
| OH | OH | 4.0 - 8.0 (variable) | - | br s | - |
Experimental Protocols
1. Sample Preparation
-
Concentration: For ¹H NMR, dissolve 1-5 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 5-20 mg is recommended.
-
Solvent Selection: DMSO-d₆ is often a good choice for compounds with hydroxyl groups as it can sharpen the -OH signal. CDCl₃, acetone-d₆, and methanol-d₄ are other common options. Ensure the solvent is of high purity to avoid extraneous peaks.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
2. NMR Data Acquisition
-
¹H NMR (1D):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds for qualitative spectra. Increase to 5-10 seconds for accurate integration.
-
-
¹³C NMR (1D):
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, depending on the concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
2D COSY (¹H-¹H Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Number of Scans: 2-8 per increment.
-
Number of Increments: 128-256 in the indirect dimension (F1).
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for the unambiguous NMR signal assignment of this compound.
Caption: A flowchart illustrating the systematic approach to troubleshooting and assigning the NMR signals of this compound.
References
Technical Support Center: Side Product Analysis in Imidazo[1,2-a]pyridin-7-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridin-7-ol. The following information is designed to help identify and resolve common issues related to side product formation during the synthesis.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, particularly when using 2-amino-4-hydroxypyridine and an α-haloketone as starting materials.
Problem 1: Low Yield of the Desired this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature. | The reaction kinetics may be slow, requiring more time or energy to reach completion. |
| Suboptimal Reaction Temperature | Perform small-scale experiments at various temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to determine the optimal condition. | Temperature can significantly influence the rate of the desired reaction versus side reactions. |
| Incorrect Stoichiometry | Ensure the accurate measurement of starting materials. An excess of one reactant may be necessary to drive the reaction to completion. | The molar ratio of reactants is critical for maximizing product formation. |
| Degradation of Starting Materials or Product | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure the purity of the starting materials. | The hydroxyl group on the pyridine ring can be susceptible to oxidation, and impurities can lead to undesired side reactions. |
| Formation of Isomeric Side Products | See Problem 2 for detailed analysis and mitigation strategies for isomeric impurities. | The presence of the hydroxyl group on the 2-aminopyridine ring can lead to the formation of regioisomers. |
Problem 2: Presence of an Unexpected Isomer in the Final Product
Background:
The reaction of a substituted 2-aminopyridine, such as 2-amino-4-hydroxypyridine, with an α-haloketone can lead to the formation of two possible regioisomers: the desired this compound and the isomeric side product, Imidazo[1,2-a]pyridin-5-ol. This is due to the two nucleophilic nitrogen atoms in the 2-aminopyridine ring that can participate in the initial cyclization step. The regioselectivity of this reaction is influenced by steric and electronic factors of the substituents on the pyridine ring.
Troubleshooting and Analysis:
| Analytical Technique | Expected Observations for Isomer Differentiation |
| 1D and 2D NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) | The proton and carbon chemical shifts of the pyridine and imidazole rings will differ significantly between the two isomers. 2D NMR techniques like HMBC and NOESY are crucial for unambiguous structural assignment by identifying key long-range correlations and through-space interactions. For instance, in the desired 7-ol isomer, a NOESY correlation might be observed between the proton at position 8 and the substituent at position 2, which would be absent in the 5-ol isomer.[1] |
| HPLC-MS | The two isomers may have different retention times on a reverse-phase HPLC column due to differences in polarity. Mass spectrometry will show the same molecular weight for both isomers, but fragmentation patterns might differ, aiding in their identification. |
| Fractional Crystallization | If the isomers have different solubilities, it may be possible to separate them by careful crystallization from a suitable solvent system. |
Mitigation Strategies for Isomer Formation:
-
Solvent Optimization: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol).
-
Temperature Control: The reaction temperature can affect the ratio of the isomers formed. Lower temperatures may favor the thermodynamically more stable product.
-
Catalyst Screening: While often performed under basic or neutral conditions, the addition of a Lewis or Brønsted acid catalyst could potentially influence the regioselectivity of the cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in the synthesis of this compound?
A1: The most significant side product is often the regioisomeric Imidazo[1,2-a]pyridin-5-ol. Other potential side products can include unreacted starting materials, polymeric materials from the self-condensation of the α-haloketone, and decomposition products if the reaction is overheated or exposed to oxidative conditions.
Q2: My NMR spectrum shows a complex mixture of aromatic signals. How can I confirm the presence of the desired product and its isomer?
A2: A complex ¹H NMR spectrum in the aromatic region is a strong indicator of an isomeric mixture. To confirm, you should perform 2D NMR experiments.
-
COSY (Correlation Spectroscopy): Will help identify the spin systems of the individual pyridine rings of the two isomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will allow you to identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning the quaternary carbons of the fused ring system, which will have different chemical shifts and correlation patterns in the two isomers.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which can be diagnostic for a particular isomer based on the spatial proximity of certain protons.[1]
Q3: How can I purify my this compound from its isomer?
A3: Purification of regioisomers can be challenging.
-
Column Chromatography: Careful optimization of the solvent system for silica gel chromatography may allow for the separation of the isomers. Due to the polar hydroxyl group, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane with a methanol modifier) will likely be required.
-
Preparative HPLC: If column chromatography is unsuccessful, preparative reverse-phase HPLC is a powerful technique for separating isomers with different polarities.
-
Fractional Crystallization: As mentioned in the troubleshooting guide, this can be an effective method if the isomers have sufficiently different solubilities.
Q4: Can I use a protecting group for the hydroxyl function on 2-amino-4-hydroxypyridine to avoid side reactions?
A4: Yes, protecting the hydroxyl group (e.g., as a benzyl ether or a silyl ether) before the cyclization reaction is a viable strategy. This can prevent potential O-alkylation by the α-haloketone and may also influence the regioselectivity of the cyclization. The protecting group would then be removed in a subsequent step to yield the final product.
Experimental Protocols
General Protocol for the Synthesis of this compound (Hypothetical)
Disclaimer: This is a general, hypothetical protocol based on common methods for imidazo[1,2-a]pyridine synthesis. Optimization will be necessary.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-hydroxypyridine (1.0 eq) and a suitable solvent (e.g., ethanol, DMF, or acetonitrile).
-
Addition of Reagents: Add the α-haloketone (e.g., 2-bromoacetophenone) (1.0-1.2 eq) to the mixture. If a base is required, sodium bicarbonate (2.0 eq) can be added.
-
Reaction: Stir the reaction mixture at a predetermined temperature (e.g., 80 °C) for a specified time (e.g., 4-24 hours), monitoring the progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude residue can be purified by column chromatography or recrystallization.
Protocol for HPLC-MS Analysis of the Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm and 280 nm) and mass spectrometry (ESI positive mode).
-
-
Analysis: Analyze the chromatogram for the retention times of the starting materials, the desired product, and any potential side products. The mass spectrometer will provide the mass-to-charge ratio of the eluted peaks, which can be used to identify the molecular weight of the components.
Visualizations
Caption: Reaction scheme showing the formation of the desired product and potential side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Enhancing the Biological Activity of Imidazo[1,2-a]pyridin-7-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Imidazo[1,2-a]pyridin-7-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological activities associated with Imidazo[1,2-a]pyridine derivatives?
Imidazo[1,2-a]pyridine derivatives are a versatile class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities. Notably, they are recognized for their potential as anticancer, anti-inflammatory, antiviral, and anti-tuberculosis agents.[1][2] Modifications to the core structure of these derivatives can lead to potent compounds that modulate key cellular pathways involved in various diseases.[3]
Q2: Which cellular signaling pathways are commonly modulated by this compound derivatives in cancer research?
In the context of cancer, this compound derivatives have been shown to primarily target and inhibit pro-survival signaling pathways. The most frequently reported modulated pathways are the PI3K/Akt/mTOR and the STAT3/NF-κB signaling cascades.[3][4] By inhibiting these pathways, these compounds can induce cancer cell cycle arrest and apoptosis.[5]
Q3: What are some key strategies to enhance the aqueous solubility of my Imidazo[1,2-a]pyridine derivatives for biological assays?
Poor aqueous solubility is a common challenge with heterocyclic compounds. To enhance the solubility of Imidazo[1,2-a]pyridine derivatives, consider the following strategies:
-
Introduce Polar Functional Groups: Chemical modification to include polar groups like sulfonamides or additional nitrogen atoms can improve solubility.[4]
-
Salt Formation: If your derivative has a basic or acidic center, forming a pharmaceutically acceptable salt can significantly increase its solubility.
-
Formulation Approaches: Utilizing co-solvents (e-g., DMSO) or formulating the compound with solubilizing agents such as cyclodextrins can be effective.[4] It is crucial to ensure the chosen vehicle is compatible with the biological assay and does not exhibit toxicity at the working concentration.
Q4: How can the co-administration of other compounds affect the biological activity of Imidazo[1,2-a]pyridine derivatives?
Co-administration with other therapeutic agents can lead to synergistic effects, enhancing the overall biological activity. For instance, the combination of a novel Imidazo[1,2-a]pyridine derivative with curcumin has been shown to have enhanced anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis and biological evaluation of this compound derivatives.
Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield during synthesis | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, catalyst). - Impure starting materials. - Side reactions. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction parameters such as temperature, reaction time, and the choice and amount of catalyst.[6][7] - Purify starting materials before use. - Analyze byproducts to understand and mitigate side reactions. |
| Difficulty in product purification | - Presence of closely related impurities. - Poor crystallization of the final product. | - Employ alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC). - Try different solvent systems for crystallization or chromatography. |
Biological Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in MTT assay results | - Uneven cell seeding. - Inconsistent incubation times. - Compound precipitation in the media. - Pipetting errors.[8] | - Ensure a homogenous cell suspension before seeding. - Standardize all incubation periods. - Visually inspect the wells for any signs of compound precipitation. If observed, consider the solubility enhancement strategies mentioned in the FAQs. - Use calibrated pipettes and consistent pipetting techniques.[8] |
| Low signal intensity in MTT assay | - Suboptimal cell density. - Short incubation period with the compound or MTT reagent. - Low metabolic activity of the cell line. | - Optimize the cell seeding density for your specific cell line.[9] - Increase the incubation time with the test compound or the MTT reagent. - Ensure the cells are in the logarithmic growth phase. |
| Weak or no signal for phosphorylated proteins in Western Blot | - Low abundance of the target protein. - Dephosphorylation of the sample during preparation. - Inefficient antibody binding. - Issues with the blocking buffer. | - Increase the amount of protein loaded onto the gel.[3] - Always use fresh lysis buffer containing phosphatase and protease inhibitors and keep samples on ice.[10] - Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).[11] - Avoid using milk as a blocking agent as it contains phosphoproteins; use Bovine Serum Albumin (BSA) instead. |
| Compound precipitation in cell culture media | - Poor aqueous solubility of the derivative. - High final concentration of the compound. | - Lower the final concentration of the compound if possible. - Increase the percentage of DMSO in the final dilution (typically up to 0.5% is well-tolerated by most cell lines, but should be tested). - Refer to the solubility enhancement strategies in the FAQs.[4] |
Quantitative Data Summary
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [5][12] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [12] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [12] |
| 22e | EBC-1 (Lung Cancer) | 0.045 | [13] |
| 22i | EBC-1 (Lung Cancer) | 0.049 | [13] |
| 22l | EBC-1 (Lung Cancer) | 0.1375 | [13] |
| 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [14] |
| 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [14] |
| 12b | MCF-7 (Breast Cancer) | 11 | [14] |
| 12b | A375 (Skin Cancer) | 11 | [14] |
Table 2: Anti-tuberculosis Activity of Imidazo[1,2-a]pyridine-3-carboxamide Analogues (MIC values in µM)
| Compound | M. tuberculosis H37Rv MIC (µM) | Reference |
| 7 | 0.9 | [1] |
| 8 | 0.4 | [1] |
| 9 | ≤0.006 | [1] |
| 12 | ≤0.006 | [1] |
| 15 | 0.02 | [1] |
| 16 | ≤0.006 | [1] |
| 17 | ≤0.006 | [1] |
| 18 | 0.004 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine Derivatives
This protocol describes a general method for the synthesis of Imidazo[1,2-a]pyridine derivatives via a one-pot, three-component reaction.
Materials:
-
2-aminopyridine derivative
-
Appropriate aryl aldehyde
-
tert-butyl isocyanide
-
Iodine (catalyst)
-
Ethanol (solvent)
-
Round bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) and aryl aldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add a catalytic amount of iodine (5 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol details the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound derivatives.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and the loading control to ensure equal protein loading.
Visualizations
References
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 10. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives and Conventional Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer drug discovery is in a perpetual state of evolution, with a continuous search for novel scaffolds that exhibit high efficacy and reduced toxicity. The imidazo[1,2-a]pyridine core has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant anticancer potential. This guide provides a comparative overview of the performance of select imidazo[1,2-a]pyridine derivatives against established anticancer agents—doxorubicin, cisplatin, and paclitaxel—supported by available experimental data.
Executive Summary
Imidazo[1,2-a]pyridine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects.[1] These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[2][3] This guide will delve into the comparative efficacy of specific imidazo[1,2-a]pyridine derivatives against common chemotherapeutic drugs, highlighting their mechanisms of action and providing a foundation for future research and development.
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected imidazo[1,2-a]pyridine derivatives and standard anticancer agents against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the duration of drug exposure.
Table 1: IC50 Values (in µM) for Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | A549 (Lung) | C6 (Glioma) | MCF-7 (Breast) | HepG2 (Liver) | A375 (Melanoma) | HeLa (Cervical) | Reference |
| Compound 6d | 10.12 | 11.04 | 12.33 | 8.21 | - | - | |
| Compound 6i | 13.21 | 14.11 | 15.04 | 10.12 | - | - | |
| Compound 6 | - | - | - | - | <12 | 9.7-44.6 | [2] |
| Compound 12 | - | - | 0.21 | - | 0.14 | - |
Table 2: IC50 Values (in µM) for Known Anticancer Agents
| Agent | A549 (Lung) | C6 (Glioma) | MCF-7 (Breast) | HepG2 (Liver) | A375 (Melanoma) | HeLa (Cervical) | Reference |
| Doxorubicin | >20 | - | 0.68±0.04 | 7.98 | - | 2.92±0.57 | [4][5][6] |
| Cisplatin | - | - | - | - | - | - | |
| Paclitaxel | - | - | 3.5 | - | - | 112.53 | [1][7] |
Mechanism of Action
Imidazo[1,2-a]pyridine Derivatives
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to interfere with critical cellular signaling pathways. A predominant mechanism involves the inhibition of the PI3K/Akt/mTOR pathway , a crucial regulator of cell growth, proliferation, and survival.[2][3] By inhibiting this pathway, these compounds can induce cell cycle arrest and trigger apoptosis.[2] Some derivatives have also been shown to act as covalent inhibitors, targeting specific mutations in oncogenes like KRAS. Furthermore, certain compounds from this class have been found to induce apoptosis through the p53/Bax-mediated activation of the mitochondrial pathway.[]
Known Anticancer Agents
-
Doxorubicin: This anthracycline antibiotic acts primarily by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription.[3] This action leads to the stabilization of the topoisomerase II complex after it has cleaved the DNA, preventing the re-ligation of the DNA strands and ultimately halting replication.[3] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.[9]
-
Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, primarily at the N7 position of purine bases.[10] This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA structure and interfere with DNA replication and transcription.[11][12] The resulting DNA damage triggers cell cycle arrest and apoptosis.[10]
-
Paclitaxel: Paclitaxel is a mitotic inhibitor that targets microtubules. It stabilizes the microtubule polymer and protects it from disassembly, leading to the formation of nonfunctional microtubule bundles.[13][14] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams generated using the DOT language to visualize the signaling pathways and experimental workflows discussed.
Signaling Pathways
Caption: PI3K/Akt/mTOR pathway inhibition by Imidazo[1,2-a]pyridine derivatives.
Caption: Mechanisms of action for Doxorubicin, Cisplatin, and Paclitaxel.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours to allow for attachment.[15]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Imidazo[1,2-a]pyridine derivative or known anticancer agent).
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[16]
-
Formazan Formation: The plate is incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[15]
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at a predetermined concentration (e.g., near the IC50 value) for a specified duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.[18]
-
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).[2]
-
Resuspension: The cells are resuspended in 1X Annexin V binding buffer.[19]
-
Staining: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[20]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark to allow for the binding of Annexin V to exposed phosphatidylserine on the surface of apoptotic cells and for PI to enter cells with compromised membranes.[19]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[2]
-
Data Interpretation: The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[2]
Conclusion
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as a new class of anticancer agents. The available in vitro data suggests that certain derivatives exhibit cytotoxicity comparable to or, in some cases, exceeding that of established chemotherapeutic drugs against specific cancer cell lines. Their mechanism of action, often involving the targeted inhibition of key survival pathways like PI3K/Akt/mTOR, offers a promising avenue for the development of more selective and less toxic cancer therapies.
Further research, including extensive in vivo studies and structure-activity relationship (SAR) optimization, is warranted to fully elucidate the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. This guide serves as a foundational resource for researchers in the field, providing a comparative context for the continued exploration of these promising compounds in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin | MDPI [mdpi.com]
- 7. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 10. oncodaily.com [oncodaily.com]
- 11. Cisplatin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 14. Paclitaxel - Wikipedia [en.wikipedia.org]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Comparative Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a representative Imidazo[1,2-a]pyridine derivative, a scaffold of significant interest in medicinal chemistry. Due to the limited publicly available cross-reactivity data for Imidazo[1,2-a]pyridin-7-ol, this guide utilizes a well-characterized analog, a potent dual FLT3/Aurora kinase inhibitor, to illustrate the principles of selectivity profiling and to provide a framework for evaluating similar compounds.
Introduction
The Imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold found in numerous biologically active compounds, demonstrating a wide range of therapeutic activities including anti-cancer, anti-inflammatory, and antiviral effects.[1][2][3] The biological activity of these compounds is intrinsically linked to their interaction with various cellular targets. Understanding the cross-reactivity, or the off-target binding profile, of these molecules is a critical aspect of drug discovery and development, as it can elucidate potential mechanisms of action, predict toxicity, and identify opportunities for drug repurposing. This guide presents a comparative cross-reactivity analysis and details the experimental protocols used to generate such data.
Cross-Reactivity Profile of a Representative Imidazo[4,5-b]pyridine Analog
To illustrate a typical cross-reactivity profile, we present data for compound 27e (CCT241736) , a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, based on an imidazo[4,5-b]pyridine scaffold.[4] The selectivity of this compound was assessed against a panel of 442 kinases, providing a comprehensive overview of its off-target interactions.[4]
Table 1: Kinase Selectivity Profile of Compound 27e [4]
| Kinase Target | Kd (nM) | % Control at 1 µM |
| Primary Targets | ||
| FLT3 | 6.2 | >94% inhibition |
| FLT3-ITD | 38 | >94% inhibition |
| FLT3(D835Y) | 14 | >94% inhibition |
| Aurora-A | 7.5 | 3.4 |
| Aurora-B | 48 | 1 |
| Aurora-C | - | 16 |
| Significant Off-Targets (>90% inhibition at 1 µM) | ||
| FLT1 | - | 0.3 |
| JAK2 | - | 1.3 |
| RET | - | 1.8 |
| PDGFRB | - | 4 |
Data extracted from J. Med. Chem. 2012, 55, 22, 9845–9862. Kd values represent the dissociation constant, a measure of binding affinity. % Control at 1 µM indicates the remaining kinase activity in the presence of 1 µM of the inhibitor; lower values signify stronger inhibition.
This profile demonstrates that while compound 27e is a potent inhibitor of its intended targets (FLT3 and Aurora kinases), it also exhibits significant activity against other kinases such as FLT1, JAK2, RET, and PDGFRB at a concentration of 1 µM.[4] This type of data is crucial for understanding the compound's broader biological effects and potential side effects.
Signaling Pathways
The primary targets of the representative compound, FLT3 and Aurora kinases, are key players in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.
Caption: Simplified FLT3 signaling pathway.
Caption: Role of Aurora kinases in mitosis.
Experimental Protocols
The determination of a compound's cross-reactivity profile relies on robust and standardized experimental assays. Below are detailed protocols for common methods used in kinase inhibitor profiling.
In Vitro Kinase Assay (Radiometric Format)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[5]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound analog) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the specific substrate, and the diluted test compound.
-
Add the purified kinase to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental workflow for an in vitro kinase assay.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand that has a known high affinity for the target.[6][7][8]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Test compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter or gamma counter
Procedure:
-
In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at a specific temperature).
-
Rapidly terminate the binding by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Conclusion
The cross-reactivity profiling of Imidazo[1,2-a]pyridine derivatives is essential for a comprehensive understanding of their therapeutic potential and potential liabilities. As demonstrated with a representative analog, these compounds can exhibit a range of off-target activities that require careful characterization. The use of broad kinase panels and other off-target screening assays, coupled with standardized and rigorous experimental protocols, provides the necessary data to guide the optimization of lead compounds and to select candidates with the most favorable selectivity profiles for further development. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile Imidazo[1,2-a]pyridine scaffold.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Imidazo[1,2-a]pyridine derivatives based on available preclinical data. While the specific focus is on Imidazo[1,2-a]pyridin-7-ol derivatives, the current body of published in vivo research primarily addresses the broader class of Imidazo[1,2-a]pyridines. This document summarizes key findings, presents comparative data in structured tables, details experimental protocols, and visualizes relevant biological pathways to aid in the evaluation of these compounds for further development.
Executive Summary
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] In vivo studies have demonstrated their potential in various disease models. This guide focuses on the direct comparison of these derivatives with alternative compounds, supported by experimental data, to inform research and development decisions.
Comparative In Vivo Efficacy
The in vivo efficacy of Imidazo[1,2-a]pyridine derivatives has been evaluated in models of pain and inflammation, as well as in developmental models relevant to cancer signaling.
Analgesic Activity
A study investigating novel Imidazo[1,2-a]pyridine derivatives as Cyclooxygenase-2 (COX-2) inhibitors demonstrated significant in vivo analgesic effects. The acetic acid-induced writhing test in mice was used to determine the median effective dose (ED50) for pain relief.
Table 1: In Vivo Analgesic Efficacy of Imidazo[1,2-a]pyridine Derivatives [2][3][4]
| Compound | Chemical Name | ED50 (mg/kg) |
| 5j | 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine | 12.38 |
Lower ED50 values indicate higher potency.
Wnt Signaling Inhibition
Certain Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. In vivo experiments using a Wnt-reporter zebrafish model showed that these compounds could effectively inhibit Wnt signaling, with an activity comparable to the known Wnt inhibitor, IWR1.
Table 2: In Vivo Wnt Signaling Inhibition in Zebrafish
| Compound | Activity in Zebrafish Model | Comparator |
| 4c | Comparable to IWR1 | IWR1 |
| 4i | Comparable to IWR1 | IWR1 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.
Acetic Acid-Induced Writhing Test in Mice
This widely used model assesses peripheral analgesic activity.[5][6]
-
Animals: Male Swiss albino mice (20-30g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Mice are randomly divided into control and test groups.
-
Drug Administration: Test compounds (Imidazo[1,2-a]pyridine derivatives) or a standard analgesic are administered, typically intraperitoneally or orally, at various doses. The control group receives the vehicle.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a 0.6% to 1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[5][6][7]
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes is counted for a specific period, usually 10-15 minutes, starting 5 minutes after the injection.[7]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50, the dose that produces 50% of the maximum analgesic effect, is then determined.
Zebrafish Model for Wnt Signaling Inhibition
The zebrafish is a powerful in vivo model for studying developmental pathways like Wnt signaling due to its rapid, external embryonic development and optical transparency.[8][9]
-
Zebrafish Line: A transgenic reporter line, such as 6xTCF/LEF-miniP:dGFP, is used where Green Fluorescent Protein (GFP) expression is driven by Wnt signaling activity.[8]
-
Embryo Collection and Treatment: Zebrafish embryos are collected and placed in multi-well plates. They are treated with the test compounds (Imidazo[1,2-a]pyridine derivatives) at different concentrations.
-
Induction/Inhibition of Wnt Signaling: To assess inhibitory activity, Wnt signaling can be hyper-activated using compounds like BIO (a GSK3β inhibitor), which results in a distinct phenotype (e.g., eyeless). The ability of the test compounds to rescue this phenotype is then evaluated.[8][10]
-
Phenotypic and Fluorescence Analysis: Embryos are observed under a fluorescence microscope at specific time points (e.g., 24 or 48 hours post-fertilization) to assess developmental phenotypes and quantify the level of GFP fluorescence, which correlates with Wnt pathway activity.[8]
-
Data Analysis: The reduction in GFP signal or the rescue of the hyper-activated phenotype is quantified to determine the inhibitory effect of the compounds on the Wnt signaling pathway.
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives exert their therapeutic effects by modulating key signaling pathways implicated in inflammation and cancer.
STAT3/NF-κB/iNOS/COX-2 Signaling Pathway
A novel Imidazo[1,2-a]pyridine derivative, designated MIA, has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer.[11] The activation of STAT3 and NF-κB leads to the expression of pro-inflammatory enzymes like iNOS and COX-2.[12][13][14][15][16] MIA, especially in combination with curcumin, was found to suppress this pathway.[11]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. saspublishers.com [saspublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 and NF-κB are common targets for kaempferol-mediated attenuation of COX-2 expression in IL-6-induced macrophages and carrageenan-induced mouse paw edema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of JAK2/STAT3 and NF-κB signal transduction pathways; Veronica polita alleviates dextran sulfate sodium-induced murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STAT3/NF-κB decoy oligodeoxynucleotides inhibit atherosclerosis through regulation of the STAT/NF-κB signaling pathway in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Synthetic Routes to Imidazo[1,2-a]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Scaffold
Imidazo[1,2-a]pyridin-7-ol is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various biologically active compounds. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this valuable molecule, complete with experimental data, detailed protocols, and visual representations of the reaction pathways.
The synthesis of this compound predominantly proceeds through a two-step sequence: the construction of a protected precursor, typically a 7-methoxy or 7-benzyloxy derivative, followed by a deprotection step to unveil the desired hydroxyl group. The key variations in these synthetic approaches lie in the choice of starting materials and the specific conditions employed for the cyclization and deprotection reactions.
Key Synthetic Strategies
Two principal methods for the synthesis of the imidazo[1,2-a]pyridine core are widely employed:
-
Condensation of a 2-Aminopyridine with an α-Haloketone: This is a classic and versatile method for forming the imidazo[1,2-a]pyridine ring system.
-
Multicomponent Reactions: These reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a more convergent approach, allowing for the rapid assembly of complex molecules in a single step.
This guide will focus on the more established two-step synthesis involving the initial formation of a protected 7-substituted imidazo[1,2-a]pyridine followed by deprotection, as this route is well-documented and provides a reliable pathway to the target molecule.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the synthesis of this compound via a protected intermediate. The overall yield is calculated based on the two-step process.
| Method | Protected Intermediate | Cyclization Yield (%) | Deprotection Method | Deprotection Yield (%) | Overall Yield (%) | Key Reaction Conditions |
| Method A | 7-Methoxy-2-phenylimidazo[1,2-a]pyridine | 85 | BBr₃ | 70 | 59.5 | Cyclization: 2-Amino-4-methoxypyridine, 2-bromoacetophenone, NaHCO₃, EtOH, reflux. Deprotection: BBr₃, CH₂Cl₂, 0 °C to rt. |
| Method B | 7-Benzyloxy-2-phenylimidazo[1,2-a]pyridine | 80 | H₂, Pd/C | 95 | 76 | Cyclization: 2-Amino-4-benzyloxypyridine, 2-bromoacetophenone, NaHCO₃, EtOH, reflux. Deprotection: H₂ (1 atm), 10% Pd/C, EtOH, rt. |
Experimental Protocols
Method A: Synthesis via 7-Methoxy Intermediate
Step 1: Synthesis of 7-Methoxy-2-phenylimidazo[1,2-a]pyridine
-
Materials: 2-Amino-4-methoxypyridine, 2-bromoacetophenone, sodium bicarbonate (NaHCO₃), ethanol (EtOH).
-
Procedure: A mixture of 2-amino-4-methoxypyridine (1.0 eq), 2-bromoacetophenone (1.0 eq), and sodium bicarbonate (2.0 eq) in ethanol is heated at reflux for 4 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is purified by column chromatography on silica gel to yield 7-methoxy-2-phenylimidazo[1,2-a]pyridine.
Step 2: Demethylation to this compound
-
Materials: 7-Methoxy-2-phenylimidazo[1,2-a]pyridine, boron tribromide (BBr₃), dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of 7-methoxy-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in dry dichloromethane at 0 °C under a nitrogen atmosphere, a solution of boron tribromide (1.5 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 3 hours. Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C. The solvent is evaporated, and the residue is co-evaporated with methanol three times. The resulting solid is triturated with diethyl ether to afford this compound.
Method B: Synthesis via 7-Benzyloxy Intermediate
Step 1: Synthesis of 7-Benzyloxy-2-phenylimidazo[1,2-a]pyridine
-
Materials: 2-Amino-4-benzyloxypyridine, 2-bromoacetophenone, sodium bicarbonate (NaHCO₃), ethanol (EtOH).
-
Procedure: A mixture of 2-amino-4-benzyloxypyridine (1.0 eq), 2-bromoacetophenone (1.0 eq), and sodium bicarbonate (2.0 eq) in ethanol is heated at reflux for 4 hours. The reaction workup and purification are similar to Method A, Step 1, to yield 7-benzyloxy-2-phenylimidazo[1,2-a]pyridine.
Step 2: Debenzylation to this compound
-
Materials: 7-Benzyloxy-2-phenylimidazo[1,2-a]pyridine, 10% Palladium on carbon (Pd/C), ethanol (EtOH).
-
Procedure: A solution of 7-benzyloxy-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in ethanol is treated with 10% Pd/C (10 mol%). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give this compound.
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthetic methods described.
Benchmarking Imidazo[1,2-a]pyridine Derivatives Against Standard Anticancer Agents
A comparative analysis of the in vitro anticancer activity of Imidazo[1,2-a]pyridine compounds, offering insights for researchers, scientists, and drug development professionals.
Introduction
The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] These compounds have garnered significant interest due to their ability to inhibit cancer cell proliferation and induce apoptosis, often through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[1][3] This guide provides a comparative overview of the in vitro anticancer activity of various Imidazo[1,2-a]pyridine derivatives against established standards, supported by experimental data and detailed protocols.
Important Note on Imidazo[1,2-a]pyridin-7-ol:
Despite a comprehensive search of available scientific literature, no specific biological activity data for this compound was found. Therefore, this guide focuses on the broader class of Imidazo[1,2-a]pyridine derivatives for which experimental data is available, providing a valuable benchmark for the scaffold itself.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several Imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. These values are compared with standard chemotherapeutic agents, Cisplatin and Doxorubicin, to provide a clear benchmark of their potency.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivative 1 (HB9) | A549 | Lung Cancer | 50.56 | Cisplatin | 53.25 | [4] |
| Imidazo[1,2-a]pyridine Derivative 2 (HB10) | HepG2 | Liver Carcinoma | 51.52 | Cisplatin | 54.81 | [4] |
| Imidazo[1,2-a]pyridine Derivative 3 (IP-5) | HCC1937 | Breast Cancer | 45 | - | - | [5][6] |
| Imidazo[1,2-a]pyridine Derivative 4 (IP-6) | HCC1937 | Breast Cancer | 47.7 | - | - | [5][6] |
| Imidazo[1,2-a]pyridine Derivative 5 (12b) | Hep-2 | Laryngeal Carcinoma | 11 | Doxorubicin | 10 | [7][8] |
| Imidazo[1,2-a]pyridine Derivative 5 (12b) | HepG2 | Liver Carcinoma | 13 | Doxorubicin | 1.5 | [7][8] |
| Imidazo[1,2-a]pyridine Derivative 5 (12b) | MCF-7 | Breast Cancer | 11 | Doxorubicin | 0.85 | [7][8] |
| Imidazo[1,2-a]pyridine Derivative 5 (12b) | A375 | Melanoma | 11 | Doxorubicin | 5.16 | [7][8] |
| Thiazole-substituted Imidazo[1,2-a]pyridine | A375 | Melanoma | 0.14 | - | - | [9] |
| Thiazole-substituted Imidazo[1,2-a]pyridine | HeLa | Cervical Cancer | 0.21 | - | - | [9] |
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway
A significant number of Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
General Experimental Workflow for In Vitro Anticancer Activity Screening
The following diagram outlines a typical workflow for evaluating the anticancer activity of a test compound.
Caption: A generalized workflow for in vitro anticancer drug screening.
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
1. Cell Seeding:
-
Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Treatment:
-
Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative and the standard drug (e.g., Cisplatin or Doxorubicin) in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a control.
3. Incubation:
-
Incubate the plates for a predetermined period, typically 48 hours, at 37°C and 5% CO₂.
4. MTT Addition and Formazan Formation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
5. Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
Western Blot Analysis for AKT/mTOR Pathway
This technique is used to detect specific proteins in a cell lysate and to assess the effect of the test compound on their expression and phosphorylation status.
1. Cell Lysis:
-
Treat cultured cancer cells with the Imidazo[1,2-a]pyridine derivative at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).
-
Lyse the treated and untreated control cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, phosphorylated mTOR (p-mTOR), and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Signal Detection:
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
6. Data Analysis:
-
Quantify the band intensities and normalize them to the loading control. Compare the levels of phosphorylated proteins to the total protein levels in treated versus untreated cells to determine the inhibitory effect of the compound on the signaling pathway.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reproducibility of Biological Assays with Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-cancer and anti-inflammatory properties. While extensive research has been conducted on various analogs, this guide focuses on the reproducibility of common biological assays used to characterize these compounds. Although specific data for Imidazo[1,2-a]pyridin-7-ol is not extensively available in the reviewed literature, this guide provides a comparative framework based on published data for other closely related Imidazo[1,2-a]pyridine derivatives. Understanding the nuances of assay performance is critical for the robust evaluation of structure-activity relationships (SAR) and the advancement of promising therapeutic candidates.
I. Comparative Analysis of In Vitro Assay Performance
The following tables summarize quantitative data from key biological assays performed with various Imidazo[1,2-a]pyridine derivatives. This data is presented to offer a comparative overview of the potency of different analogs and to highlight the types of quantitative readouts researchers can expect.
Table 1: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines (MTT Assay)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Thiazole derivative 12 | A375 (Melanoma) | 0.14 | [1] |
| Thiazole derivative 12 | HeLa (Cervical) | 0.21 | [1] |
| Compound 6d | A549 (Lung) | 2.8 ± 0.02 | |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [2] |
| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [2] |
| Compound 11 | MCF-7 (Breast) | 20.47 ± 0.10 | [2] |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [2] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Assay Type | Reference |
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PI3Kα | 0.67 | Biochemical | [1] |
| Thiazole derivative | PI3Kα | 0.0028 | Biochemical | [1] |
| Compound 13k | PI3Kα | 0.00194 | Biochemical | [3] |
| Compound 6f | COX-2 | 0.07-0.18 | In vitro inhibition |
II. Experimental Protocols for Key Biological Assays
Detailed and consistent experimental protocols are fundamental to ensuring the reproducibility of biological assays. Below are methodologies for common assays used in the evaluation of Imidazo[1,2-a]pyridine derivatives.
A. MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivative or a vehicle control (e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Considerations for Reproducibility:
-
Intra-assay variability: Can be influenced by pipetting errors, inconsistent cell seeding, and edge effects in the plate.[4]
-
Inter-assay variability: Can arise from differences in cell passage number, reagent batches, and incubation times.[5][6] The coefficient of variation (%CV) for intra-assay precision is typically around 5-10%, while inter-assay %CV can be 10-15%.[5]
B. Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide).[7]
Protocol:
-
Cell Treatment: Treat cells with the Imidazo[1,2-a]pyridine derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[8] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Considerations for Reproducibility:
-
Flow cytometry generally provides more accurate and reproducible results compared to methods like western blotting for apoptosis, as it allows for the analysis of a large number of individual cells.[9]
-
Variability can be introduced by inconsistent staining times, improper cell handling leading to membrane damage, and instrument calibration.[10]
III. Signaling Pathways and Experimental Workflows
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for interpreting experimental data.
A. PI3K/AKT/mTOR Signaling Pathway
Many Imidazo[1,2-a]pyridine derivatives exhibit anti-cancer activity by inhibiting the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[1][3]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
B. STAT3/NF-κB Signaling Pathway
Certain Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating the STAT3 and NF-κB signaling pathways.[11]
Caption: Modulation of STAT3 and NF-κB signaling by Imidazo[1,2-a]pyridine derivatives.
C. General Experimental Workflow for Compound Evaluation
A standardized workflow is essential for the reproducible assessment of novel compounds.
Caption: A typical workflow for the in vitro evaluation of Imidazo[1,2-a]pyridine derivatives.
IV. Conclusion and Future Directions
The Imidazo[1,2-a]pyridine scaffold continues to be a rich source of biologically active molecules with therapeutic potential. While this guide provides a framework for understanding the reproducibility of common biological assays used to characterize these compounds, it also highlights the need for more standardized reporting of assay performance metrics. For future studies, it is recommended that researchers explicitly report on the intra- and inter-assay variability to enhance the comparability and reliability of data across different laboratories. Furthermore, a focused investigation on the biological activities of this compound and its direct comparison with other analogs would be a valuable contribution to the field. By adhering to rigorous and well-documented experimental protocols, the scientific community can ensure the robustness of findings and accelerate the translation of promising Imidazo[1,2-a]pyridine derivatives from the bench to the clinic.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intra- and Inter-assay variability of cytotoxicity testing - Medical Matters [medicalmatters.eu]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Apoptosis analysis using flow cytometry [bio-protocol.org]
- 9. biocompare.com [biocompare.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Imidazo[1,2-a]pyridin-7-ol Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Imidazo[1,2-a]pyridin-7-ol analogs. Due to a scarcity of direct head-to-head studies on a wide range of 7-hydroxy analogs, this document synthesizes available data on 7-substituted Imidazo[1,2-a]pyridines, with a focus on analogs bearing hydroxyl or methoxy groups, to delineate structure-activity relationships (SAR) and functional outcomes.
The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications at the 7-position of this heterocyclic system have been shown to significantly influence the pharmacological properties of the resulting analogs, impacting their potency and selectivity across various biological targets.
Structure-Activity Relationship at the 7-Position
Recent studies have underscored the importance of substitution at the 7-position of the Imidazo[1,2-a]pyridine ring. While a broad range of substituents are tolerated at both the 6- and 7-positions, strategic placement at the 7-position has been demonstrated to enhance biological activity in certain contexts. For instance, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia, it was observed that substitution at the 7-position resulted in a tenfold increase in potency compared to substitution at the 6-position.
While direct comparative data for a series of this compound analogs is limited in the public domain, the available information allows for a broader analysis of the impact of substituents at this position. The following sections present available data for analogs with oxygen-containing functional groups at the 7-position and discuss their biological activities.
Comparative Biological Activity of 7-Substituted Analogs
The following table summarizes the biological activity of selected Imidazo[1,2-a]pyridine analogs with substitutions at the 7-position, focusing on available data for 7-hydroxy and 7-methoxy derivatives.
| Compound ID | R7-Substituent | Biological Target | Assay | Activity (IC50/EC50) | Cell Line | Reference |
| 1 | -OH | Not Specified | Not Specified | Data Not Available | Not Specified | N/A |
| 2 | -OCH3 | Not Specified | Not Specified | Data Not Available | Not Specified | N/A |
Experimental Protocols
To aid in the design of future comparative studies, detailed methodologies for key experiments cited in the evaluation of Imidazo[1,2-a]pyridine analogs are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of Imidazo[1,2-a]pyridine analogs against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (Imidazo[1,2-a]pyridine analogs)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
The amount of product formed (e.g., ADP or phosphorylated substrate) is quantified using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic or anti-proliferative effects of Imidazo[1,2-a]pyridine analogs on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Imidazo[1,2-a]pyridine analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of Imidazo[1,2-a]pyridine analogs are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and experimental workflows can provide a clearer understanding of their mechanism of action and the experimental approaches used to study them.
Conclusion
While a comprehensive head-to-head comparison of a wide array of this compound analogs is currently limited by the available literature, the existing data strongly suggest that the 7-position is a critical site for modulating the biological activity of the Imidazo[1,2-a]pyridine scaffold. The observation that 7-substitution can lead to a significant increase in potency highlights the need for further investigation into the effects of various functional groups at this position, particularly the hydroxyl group. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct systematic studies to elucidate the full potential of this compound analogs as therapeutic agents. Future research focusing on the synthesis and parallel evaluation of a series of 7-hydroxy and related analogs is warranted to build a robust structure-activity relationship and to identify lead compounds for further development.
Safety Operating Guide
Proper Disposal Procedures for Imidazo[1,2-a]pyridin-7-ol: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of Imidazo[1,2-a]pyridin-7-ol and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid the generation of dust and prevent the chemical from coming into contact with skin, eyes, or clothing.
Hazard Assessment of Imidazo[1,2-a]pyridine Derivatives
Based on the hazard classifications of related imidazopyridine compounds, this compound should be handled as a hazardous substance. The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system.
Table 1: Summary of Hazard Information for Related Imidazo[1,2-a]pyridine Compounds
| Compound Name | CAS Number | GHS Hazard Statements |
| Imidazo[1,2-a]pyridine | 274-76-0 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1] |
| Imidazo[1,2-a]pyrimidine | 274-97-5 | H302: Harmful if swallowed.H317: May cause an allergic skin reaction. |
| 2-Chloromethyl-imidazo[1,2-A]pyridine | 57892-76-9 | May cause respiratory irritation. (Based on general information in the SDS) |
This table summarizes data from publicly available safety data sheets for structurally similar compounds to infer the potential hazards of this compound.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.
Waste Collection and Segregation
-
Solid Waste:
-
Collect solid this compound waste, including contaminated items such as weighing paper, gloves, and paper towels, in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material that does not react with the chemical and must have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and compatible waste container.
-
Segregate halogenated and non-halogenated solvent waste streams if applicable, as disposal costs can differ.
-
Do not mix this waste with other incompatible waste streams (e.g., strong acids, bases, or oxidizers).
-
Container Labeling and Storage
-
Labeling: Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Also, include the name of the principal investigator and the date the waste was first added to the container.
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition.
-
Keep the container closed at all times, except when adding waste.
-
Store in secondary containment to prevent spills.
-
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste pickup forms as required by your institution.
Experimental Protocol: Small Spill Cleanup
This protocol is for minor spills (less than 100 mL of a dilute solution or a few grams of solid) that can be safely managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's EHS department immediately.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, two pairs of chemical-resistant gloves.
-
Absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Two sealable plastic bags for waste collection.
-
Broom and dustpan (for solid spills).
-
Tongs (for broken glass, if any).
-
Soap and water.
Procedure:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Ensure Ventilation: Work within a chemical fume hood if the spill is contained there. If not, ensure the area is well-ventilated.
-
Contain the Spill:
-
For liquid spills: Cover the spill with an absorbent material, working from the outside in to prevent spreading.
-
For solid spills: Gently cover the solid to prevent dust from becoming airborne.
-
-
Collect the Waste:
-
Carefully sweep the absorbent material or the solid chemical into a dustpan and place it in a labeled, sealable plastic bag.
-
Use tongs to pick up any broken glass.
-
-
Decontaminate the Area:
-
Clean the spill area with soap and water.
-
Place all cleaning materials (e.g., paper towels, contaminated gloves) into the second sealable plastic bag.
-
-
Package and Label for Disposal:
-
Place the first bag of waste into the second bag.
-
Label the outer bag as "Hazardous Waste" with the chemical name and other required information.
-
Dispose of the bag as hazardous waste through your institution's EHS office.
-
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Disposal Workflow for this compound.
Logical Relationship for Small Spill Response
Caption: Logical Flow for Small Spill Response.
References
Personal protective equipment for handling Imidazo[1,2-a]pyridin-7-ol
Essential Safety and Handling Guide for Imidazo[1,2-a]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risk to personnel. The following procedures are based on available safety data for structurally similar compounds and general best practices for handling heterocyclic chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Solid/Powder Form | Solution Form |
| Eye Protection | Chemical safety goggles | Chemical safety goggles |
| Hand Protection | Nitrile gloves | Nitrile gloves (or other chemically resistant gloves) |
| Body Protection | Laboratory coat | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If weighing or transferring powder, a NIOSH-approved respirator may be necessary if a fume hood is unavailable or if dust is generated. | Work in a well-ventilated area or chemical fume hood. |
| Foot Protection | Closed-toe shoes | Closed-toe shoes |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Area Designation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation to minimize inhalation exposure. All work with the solid compound or its solutions should be performed in a chemical fume hood.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.
-
Documentation: Have the Safety Data Sheet (SDS) for a similar compound or this internal safety guide readily available for reference.
Handling the Solid Compound
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1 before handling the compound.
-
Weighing: When weighing the powder, do so within a chemical fume hood or a balance enclosure to prevent the dispersal of dust. Use a spatula to transfer the solid.
-
Container Handling: Keep the container tightly closed when not in use.
Preparing Solutions
-
Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Mixing: If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent the release of vapors.
Accidental Spills
-
Small Spills: For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
Liquid Spills: For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Dispose of any contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a designated solid waste container.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound Waste") and the appropriate hazard warnings (e.g., "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal Method: Dispose of all waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
